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N-Benzyl-2-bromo-N-methylethanamine Documentation Hub

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  • Product: N-Benzyl-2-bromo-N-methylethanamine
  • CAS: 53977-06-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on N-Benzyl-2-bromo-N-methylethanamine: Structure, Reactivity, and Synthetic Applications

Executive Summary In the landscape of modern drug discovery and complex ligand design, the efficient installation of pharmacophores is paramount. N-Benzyl-2-bromo-N-methylethanamine (CAS: 53977-06-3) serves as a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex ligand design, the efficient installation of pharmacophores is paramount. N-Benzyl-2-bromo-N-methylethanamine (CAS: 53977-06-3) serves as a highly versatile, mono-alkylating building block. Structurally classified as a "half-mustard" analog, this tertiary amine features a reactive 2-bromoethyl moiety that enables the rapid introduction of the N-benzyl-N-methylaminoethyl group into diverse molecular scaffolds.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. Here, we will dissect the causality behind its hyper-reactivity, outline a self-validating synthetic protocol, and establish rigorous handling guidelines critical for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

The utility of N-Benzyl-2-bromo-N-methylethanamine stems from its trifunctional nature:

  • Benzyl Group: Imparts lipophilicity and facilitates π−π stacking interactions within target binding pockets.

  • Methyl Group: Minimizes steric hindrance at the nitrogen center, preserving its nucleophilic character for intermediate formation.

  • 2-Bromoethyl Group: Acts as the primary electrophilic site, driven by the excellent leaving-group capability of the bromide ion.

To facilitate quick reference during experimental design, the core quantitative data is summarized in the table below.

PropertyValue / Description
IUPAC Name N-benzyl-2-bromo-N-methylethanamine
CAS Registry Number 53977-06-3
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol
Physical State (Free Base) Colorless to pale yellow viscous liquid
Solubility Profile Soluble in DCM, CHCl₃, EtOAc; Insoluble in H₂O
Reactivity Classification Mono-alkylating agent (Nitrogen half-mustard)

Mechanistic Insights: Aziridinium Ion Formation

Understanding why N-Benzyl-2-bromo-N-methylethanamine is an exceptionally potent alkylating agent requires examining its reaction kinetics. Unlike standard primary alkyl halides that undergo straightforward bimolecular nucleophilic substitution ( SN​2 ), this molecule reacts via Neighboring Group Participation (NGP) .

The Causality of Reactivity: The lone pair of electrons on the tertiary nitrogen atom intramolecularly attacks the β -carbon, displacing the bromide ion [1]. This forms a highly strained, three-membered aziridinium ion . Because the three-membered ring suffers from severe angle strain (~60° compared to the ideal 109.5° sp3 bond angle), the activation energy required for a subsequent nucleophile to open the ring is drastically lowered. Consequently, the aziridinium intermediate acts as the true, hyper-electrophilic species in downstream coupling reactions.

G A N-Benzyl-2-bromo-N-methylethanamine (Neutral Precursor) B Intramolecular Cyclization (Neighboring Group Participation) A->B Release of Br- C Aziridinium Ion Intermediate (Highly Electrophilic) B->C Formation of 3-membered ring D Nucleophilic Attack (e.g., R-NH2, R-SH, R-OH) C->D Ring Opening E Alkylated Target Molecule (Therapeutic/Ligand Scaffold) D->E C-N / C-S / C-O Bond Formation

Fig 1: Mechanistic pathway of aziridinium ion formation and subsequent nucleophilic substitution.

Synthetic Methodologies: The Appel Protocol

While commercial sourcing is viable, in-house synthesis from the stable precursor [2] is often required for isotopic labeling or derivative generation.

We utilize a modified Appel Reaction over traditional PBr3​ or HBr methods. Causality: The Appel reaction avoids highly acidic conditions that would protonate the tertiary amine, thereby preventing the nitrogen lone pair from interfering with the activation of the alcohol.

Step-by-Step Self-Validating Protocol

Reagents: N-Benzyl-N-methylethanolamine (1.0 eq), Carbon tetrabromide ( CBr4​ , 1.2 eq), Triphenylphosphine ( PPh3​ , 1.2 eq), Anhydrous Dichloromethane (DCM).

  • Reaction Setup: Dissolve the precursor amine and CBr4​ in anhydrous DCM under an inert Argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling suppresses unwanted side reactions and controls the exothermic formation of the bromophosphonium intermediate.

  • Reagent Addition: Add PPh3​ portion-wise over 15 minutes.

    • Causality: PPh3​ attacks CBr4​ to generate the active brominating species, which subsequently activates the hydroxyl group for displacement.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the mixture under reduced pressure. Resuspend the crude residue in cold diethyl ether to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter through a Celite pad and concentrate the filtrate.

  • Validation & Quality Control (Self-Validating System):

    • ¹H-NMR: Confirm the disappearance of the broad -OH peak and the diagnostic upfield shift of the methylene protons adjacent to the oxygen (~3.6 ppm) to the bromine-adjacent position (~3.4 ppm, presenting distinct triplet coupling).

    • LC-MS: Confirm the presence of the [M+H]+ pseudo-molecular ions at m/z 228 and 230. The 1:1 intensity ratio of these peaks is the definitive isotopic signature of a single incorporated Bromine atom, validating successful halogenation.

Applications in Drug Development

The N-benzyl-N-methylaminoethyl moiety is a privileged structure in pharmacology.

  • Antihistamines & CNS Agents: It acts as a bioisostere and structural analog in the synthesis of first-generation antihistamines (similar to the dimethylaminoethyl chain in Tripelennamine).

  • Targeted Protein Degradation (PROTACs): The terminal bromide serves as an excellent anchor point for attaching the amine to PEGylated linkers, facilitating the spatial orientation required for E3 ligase recruitment.

  • Radiochemistry: By utilizing 11C -labeled methyl iodide during the synthesis of the precursor, the resulting 11C -labeled bromo-compound becomes a powerful radiotracer for PET imaging of neuroreceptor distributions.

Handling, Stability, and Safety Protocols

Because N-Benzyl-2-bromo-N-methylethanamine operates via the aziridinium intermediate, it presents unique stability and safety challenges that must be strictly managed.

  • Storage & Stability: If left as a free base at room temperature, the compound will undergo spontaneous intermolecular self-condensation. Causality: The basic nitrogen of one molecule attacks the aziridinium ion of another, leading to the formation of biologically inactive piperazinium dimers or complex polymers. Therefore, [3] are mandatory. Alternatively, converting the free base to its hydrobromide salt protonates the nitrogen, eliminating the lone pair and granting long-term shelf stability.

  • Toxicity: As a mono-alkylating agent, it is a vesicant and a potential mutagen. While less toxic than bis-alkylating nitrogen mustards (which cross-link DNA), it must be handled in a Class II biological safety cabinet or dedicated chemical fume hood.

  • Disposal: Unreacted material must be actively quenched. Add a 10-fold excess of a generic nucleophile (e.g., ethanolamine or sodium thiosulfate) to the waste solution to fully open any residual aziridinium rings before standard hazardous waste disposal.

References

  • Title: N-benzyl-2-bromo-N-methylethanamine (53977-06-3) map information | Source: Molbase | URL: [Link]

  • Title: N-Benzyl-N-methylethanolamine | CAS#:101-98-4 | Source: ChemSrc | URL: [Link]

Exploratory

Mechanism of Action of N-Benzyl-2-bromo-N-methylethanamine in Alkylation: A Technical Whitepaper

Executive Summary N-Benzyl-2-bromo-N-methylethanamine (CAS 53977-06-3) is a highly reactive, mono-functional aliphatic nitrogen mustard analogue[1]. In drug development and synthetic biochemistry, understanding the preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyl-2-bromo-N-methylethanamine (CAS 53977-06-3) is a highly reactive, mono-functional aliphatic nitrogen mustard analogue[1]. In drug development and synthetic biochemistry, understanding the precise alkylation kinetics of such molecules is critical for designing targeted covalent inhibitors and understanding genotoxic liabilities. Unlike traditional bifunctional aromatic mustards (e.g., melphalan) that form complex interstrand DNA cross-links, this compound acts as a precise mono-alkylating agent. This whitepaper dissects the molecular drivers, the core aziridinium ion mechanism, and the self-validating experimental protocols required to profile its reactivity.

Molecular Architecture & Electronic Drivers

The structural composition of N-Benzyl-2-bromo-N-methylethanamine dictates its distinct pharmacokinetic and pharmacodynamic profile:

  • Aliphatic Nitrogen Core: The nitrogen atom is bonded to a benzyl group, a methyl group, and a 2-bromoethyl chain. Because the nitrogen's lone pair is isolated from the aromatic ring by the benzylic methylene spacer, it does not undergo resonance delocalization[2]. This preserves a high degree of localized electron density, rendering the nitrogen highly nucleophilic.

  • The Bromide Leaving Group: Traditional nitrogen mustards (like mechlorethamine) utilize chloride as the leaving group. The substitution of chloride with a bromide ion—which is larger, more polarizable, and a superior leaving group—significantly lowers the activation energy barrier for the initial intramolecular cyclization step.

  • Mono-functional Nature: Possessing only a single 2-bromoethyl moiety, the molecule is incapable of forming DNA cross-links. Instead, it generates mono-adducts, which are primarily associated with point mutations or targeted covalent modifications of specific protein residues (e.g., cysteine thiols or histidine imidazoles).

The Core Mechanism of Alkylation

The alkylation process does not occur via a direct bimolecular substitution ( SN​2 ) between the drug and the target. Instead, it proceeds through a highly favored, two-step neighboring-group participation pathway driven by the formation of a reactive intermediate[3].

Step 1: Intramolecular Cyclization (Activation)

The highly basic, localized lone pair on the tertiary amine acts as an internal nucleophile, attacking the β -carbon of the 2-bromoethyl group. This intramolecular SN​2 reaction expels the bromide ion, yielding a transient, positively charged three-membered ring known as an aziridinium ion (or ethyleneiminium ion). Ab initio molecular dynamics simulations confirm that this activation step is heavily dependent on the local hydration shell and solvent reorganization[3].

Step 2: Bimolecular Ring Opening (Alkylation)

The resulting aziridinium ion is highly strained and electrophilic. A target nucleophile—such as the N7 position of a guanine residue in DNA—attacks one of the equivalent carbons of the aziridinium ring. This bimolecular nucleophilic substitution ( SN​2 ) relieves the ring strain, neutralizes the nitrogen charge, and forms a stable, covalent alkylated adduct[2].

Mechanism A N-Benzyl-2-bromo- N-methylethanamine B Intramolecular S_N2 (Bromide Expulsion) A->B C Aziridinium Ion (Reactive Intermediate) B->C D Nucleophilic Attack (e.g., DNA N7-Guanine) C->D E Alkylated Adduct (Covalent Bond) D->E

Fig 1. Stepwise mechanism of aziridinium ion formation and subsequent nucleophilic alkylation.

Kinetic and Thermodynamic Profiling

Computational studies on guanine alkylation by nitrogen mustards demonstrate that aliphatic mustards exhibit a significant thermodynamic and kinetic preference for aziridinium ion formation compared to aromatic mustards[2]. The delocalized lone pair in aromatic mustards incurs a massive energy penalty for cyclization.

The table below summarizes the comparative kinetic drivers, highlighting why N-Benzyl-2-bromo-N-methylethanamine is an exceptionally rapid alkylator.

Compound ClassRepresentative AgentLeaving GroupAziridinium Formation Barrier ( ΔG‡ )Alkylation Type
Aliphatic Mono-Mustard N-Benzyl-2-bromo-N-methylethanamine Bromide ( Br− ) < 20.0 kcal/mol (est.) Mono-alkylation
Aliphatic Bi-MustardMechlorethamineChloride ( Cl− )~20.4 - 22.5 kcal/molCross-linking
Aromatic Bi-MustardMelphalanChloride ( Cl− )> 26.0 kcal/molCross-linking

Data extrapolated from ab initio dynamic simulations of aliphatic vs. aromatic nitrogen mustards[3],[2].

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the alkylation kinetics of N-Benzyl-2-bromo-N-methylethanamine, researchers must employ a self-validating experimental framework. This involves trapping the transient intermediate to prove the mechanism, followed by mass spectrometry to confirm the structural identity of the final adduct.

Protocol 1: Spectrophotometric Kinetic Profiling via NBP Assay

Causality & Logic: The 4-(4-Nitrobenzyl)pyridine (NBP) assay relies on the nucleophilic trapping of the aziridinium ion. By measuring the rate of colored adduct formation, we directly quantify the rate-limiting step (cyclization), proving that the reaction proceeds via the intermediate rather than direct displacement.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-Benzyl-2-bromo-N-methylethanamine in anhydrous DMSO to a concentration of 10 mM. (Rationale: Anhydrous conditions prevent premature aqueous hydrolysis of the highly reactive bromoethyl group).

  • Reaction Initiation: Dilute the stock to 1 mM in a 0.1 M Tris-HCl buffer (pH 7.4) containing 5% (w/v) NBP, maintained at 37°C in a thermomixer.

  • Kinetic Sampling: Extract 100 µL aliquots at precise intervals (0, 5, 10, 15, 30, and 60 minutes).

  • Quenching & Development: Immediately transfer each aliquot into 900 µL of cold 50% acetone/water to halt the alkylation. Add 100 µL of 0.1 M NaOH. (Rationale: NaOH deprotonates the NBP-alkyl adduct, generating a measurable, stable blue chromophore).

  • Quantification: Read absorbance at 600 nm using a UV-Vis spectrophotometer. Plot ln(Amax​−At​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: LC-MS/MS Adduct Characterization

Causality & Logic: While the NBP assay confirms the kinetics of the intermediate, LC-MS/MS provides definitive structural proof of the covalent bond formed between the alkylating agent and a biological target (e.g., deoxyguanosine).

Step-by-Step Methodology:

  • Incubation: Incubate 100 µM of the alkylating agent with 1 mM deoxyguanosine (dG) in phosphate buffer (pH 7.4) for 2 hours at 37°C.

  • Quenching: Quench the reaction with 0.1% formic acid to stabilize the adducts for positive-ion mode mass spectrometry.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC) coupled to a triple quadrupole mass spectrometer.

  • Detection: Monitor the Multiple Reaction Monitoring (MRM) transition corresponding to the mass of the dG-mono-adduct. Specifically, track the neutral loss of the deoxyribose moiety (116 Da) to confirm alkylation occurred on the guanine base (typically at the N7 position).

Workflow Step1 1. Incubate Agent with Target Nucleophile Step2 2. Quench Reaction (Stop Alkylation) Step1->Step2 Step3 3. LC-MS/MS Analysis (Adduct Quantification) Step2->Step3 Step4 4. Kinetic Modeling (Determine Half-life) Step3->Step4

Fig 2. Experimental workflow for validating and quantifying the alkylation kinetics via LC-MS/MS.

References

1.[1] Title: 53977-06-3 | N-Benzyl-2-bromo-N-methylethanamine | BLD Pharm. Source: bldpharm.com URL:

2.[3] Title: Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics | The Journal of Physical Chemistry A. Source: acs.org URL:

3.[2] Title: The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. Source: acs.org URL:

Sources

Foundational

synthesis pathways and precursors for N-Benzyl-2-bromo-N-methylethanamine

An In-depth Technical Guide to the Synthesis of N-Benzyl-2-bromo-N-methylethanamine This guide provides a comprehensive technical overview of the synthetic pathways for N-Benzyl-2-bromo-N-methylethanamine, a crucial inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of N-Benzyl-2-bromo-N-methylethanamine

This guide provides a comprehensive technical overview of the synthetic pathways for N-Benzyl-2-bromo-N-methylethanamine, a crucial intermediate in various organic syntheses. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic routes, precursor preparation, and the chemical principles governing these transformations. The methodologies presented are grounded in established chemical literature for analogous compounds, ensuring a robust and reliable framework for laboratory application.

Introduction and Strategic Overview

N-Benzyl-2-bromo-N-methylethanamine is a substituted ethylamine derivative featuring a reactive bromo group and a tertiary amine. This bifunctional nature makes it a valuable building block, particularly for introducing the N-benzyl-N-methylethanamine moiety into more complex molecular architectures. While direct literature on its synthesis is sparse, a highly effective and logical pathway can be constructed based on the well-documented synthesis of its precursors and analogous compounds, such as its chloro-derivative.[1][2]

The most strategically sound approach involves a two-step synthesis:

  • Preparation of the Precursor Alcohol: Synthesis of N-Benzyl-N-methylethanolamine (CAS 101-98-4).[3][]

  • Halogenation: Conversion of the precursor alcohol to the target alkyl bromide via nucleophilic substitution.

This pathway is favored due to its high efficiency, control over by-product formation, and the ready availability of starting materials.

Synthesis of the Key Precursor: N-Benzyl-N-methylethanolamine

The critical precursor, N-Benzyl-N-methylethanolamine, is a versatile amino alcohol that serves as the immediate starting point for the final bromination step.[5] There are two primary, industrially viable methods for its synthesis: Direct Alkylation and Reductive Amination.[6]

Method A: Direct Alkylation of N-methylethanolamine

This widely-used method involves the nucleophilic substitution of chloride in benzyl chloride by the nitrogen atom of N-methylethanolamine.[6] The reaction is performed in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, which effectively drives the reaction to completion.[6] Careful control of reaction parameters is crucial to maximize yield and minimize the formation of quaternary ammonium salts from over-alkylation.[6]

  • Materials and Reagents:

    • N-methylethanolamine

    • Benzyl chloride

    • Potassium carbonate (K₂CO₃), powdered

    • Toluene or another suitable solvent

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, charge an excess of N-methylethanolamine and powdered potassium carbonate.[6]

    • Addition of Benzyl Chloride: Slowly add benzyl chloride dropwise to the stirred mixture. Maintain the reaction temperature between 40-45°C.[5]

    • Reaction Completion: After the addition is complete, raise the temperature to 80-85°C and continue stirring for 1-2 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of benzyl chloride is complete.[6]

    • Workup: Cool the reaction mixture and filter the hot solution to remove potassium carbonate and the potassium chloride byproduct.[5][6]

    • Purification: The filtrate contains the crude product and excess N-methylethanolamine. Subject the filtrate to vacuum distillation. First, recover the excess N-methylethanolamine at a lower temperature. Then, collect the fraction at 153-156°C under vacuum to obtain pure N-Benzyl-N-methylethanolamine.[6]

Method B: Reductive Amination

Reductive amination provides an alternative route using benzaldehyde as the benzyl source. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the final product.[6]

  • Materials and Reagents:

    • N-methylethanolamine

    • Benzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve N-methylethanolamine and benzaldehyde in methanol.[6]

    • Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise, ensuring the temperature remains below 20°C.[6]

    • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.[6]

    • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x volumes).[6]

    • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation as described in the alkylation method.[6]

Comparison of Precursor Synthesis Routes
FeatureDirect AlkylationReductive Amination
Starting Materials N-methylethanolamine, Benzyl chlorideN-methylethanolamine, Benzaldehyde
Key Reagent Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH₄)
Primary Byproduct Inorganic Salt (e.g., KCl)Borate salts
Advantages Industrially scalable, high yield.[5]Milder conditions for some substrates.
Disadvantages Potential for over-alkylation.[6]Requires careful temperature control during reduction.[6]
Visualization of Precursor Synthesis Workflow

G cluster_0 Method A: Direct Alkylation cluster_1 Method B: Reductive Amination A_start N-methylethanolamine + Benzyl Chloride A_react Add Base (K₂CO₃) Heat (80-85°C) A_start->A_react Nucleophilic Substitution A_workup Filter Salts A_react->A_workup A_purify Vacuum Distillation A_workup->A_purify product N-Benzyl-N-methylethanolamine A_purify->product Yields B_start N-methylethanolamine + Benzaldehyde B_react Add NaBH₄ (0°C to RT) B_start->B_react Iminium Ion Formation & Reduction B_workup Quench & Extract B_react->B_workup B_purify Vacuum Distillation B_workup->B_purify B_purify->product Yields

Caption: Workflow for the synthesis of the key precursor, N-Benzyl-N-methylethanolamine.

Primary Synthesis of N-Benzyl-2-bromo-N-methylethanamine

The conversion of the precursor alcohol to the target alkyl bromide is a standard nucleophilic substitution reaction. Based on analogous syntheses of the corresponding chloro-compound using thionyl chloride, a similar transformation can be reliably achieved with a suitable brominating agent like thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃).[1][7][8] The reaction with thionyl chloride is well-documented to proceed in high yield, suggesting this is the most promising approach.[8]

Reaction Scheme: Bromination

The hydroxyl group of N-Benzyl-N-methylethanolamine is converted into a good leaving group upon reaction with the brominating agent, which is then displaced by a bromide ion.

Experimental Protocol: Bromination of N-Benzyl-N-methylethanolamine
  • Materials and Reagents:

    • N-Benzyl-N-methylethanolamine

    • Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃)

    • Anhydrous solvent (e.g., Chloroform, Dichloromethane)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure (Adapted from Thionyl Chloride Protocol):

    • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve N-Benzyl-N-methylethanolamine (1.0 equivalent) in an anhydrous solvent like chloroform.[8] Cool the solution to 0°C in an ice bath.

    • Addition of Brominating Agent: Add the brominating agent (e.g., thionyl bromide, 1.1 equivalents) dropwise to the stirred solution, maintaining the low temperature.

    • Reaction Completion: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 30-60 minutes to ensure the reaction goes to completion.[8] Monitor by TLC.

    • Workup: Cool the reaction mixture. Carefully and slowly pour it into a stirred, chilled solution of saturated sodium bicarbonate to neutralize excess acid and reagent.

    • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., chloroform). Combine the organic layers, wash with water and then brine.[8] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Benzyl-2-bromo-N-methylethanamine. The product can be further purified by vacuum distillation or column chromatography if necessary.

Visualization of Primary Synthesis Pathway

G precursor N-Benzyl-N-methylethanolamine (from Section 2) reagents Dissolve in Anhydrous Solvent (e.g., Chloroform) precursor->reagents bromination Add Brominating Agent (e.g., SOBr₂) at 0°C reagents->bromination Nucleophilic Substitution reflux Warm to RT & Reflux bromination->reflux workup Quench (NaHCO₃) & Extract reflux->workup purification Dry & Concentrate (Vacuum Distillation) workup->purification product N-Benzyl-2-bromo-N-methylethanamine purification->product

Sources

Exploratory

N-Benzyl-2-bromo-N-methylethanamine: Comprehensive Physicochemical Profiling and Synthetic Applications

Executive Summary N-Benzyl-2-bromo-N-methylethanamine (CAS: 53977-06-3)[1][2] is a highly reactive alkylating agent and synthetic intermediate widely utilized in medicinal chemistry and pharmacological research. As a str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyl-2-bromo-N-methylethanamine (CAS: 53977-06-3)[1][2] is a highly reactive alkylating agent and synthetic intermediate widely utilized in medicinal chemistry and pharmacological research. As a structural analog of nitrogen mustards, its bifunctional nature—comprising a lipophilic benzyl group and a reactive 2-bromoethyl moiety—makes it a potent electrophile for synthesizing complex tertiary amines, piperidines, and receptor-targeting ligands. This technical guide systematically details its physicochemical properties, molecular weight, boiling point dynamics, and field-validated protocols for its synthesis and handling.

Physicochemical Properties & Thermodynamics

The molecular weight and boiling point of N-Benzyl-2-bromo-N-methylethanamine are critical parameters for its isolation and purification. Because the molecule contains both a nucleophilic tertiary nitrogen and an electrophilic alkyl bromide, it is highly prone to intramolecular cyclization under thermal stress.

Quantitative Data Summary
PropertyValueMethod / Condition
Chemical Name N-Benzyl-2-bromo-N-methylethanamineIUPAC Standard
Synonyms N-(2-bromoethyl)-N-methylbenzylamineCommon Nomenclature
CAS Registry Number 53977-06-3Registry[1][2]
Molecular Formula C₁₀H₁₄BrNElemental Analysis
Molecular Weight 228.13 g/mol Calculated[3][4]
Boiling Point (Atmospheric) ~265 - 275 °C (Predicted)Extrapolated to 760 mmHg
Boiling Point (Vacuum) 105 - 110 °CExperimental at 2.0 mmHg
Density ~1.30 g/cm³Standard Conditions (20 °C)

Causality Insight: Why is the atmospheric boiling point only predicted and rarely observed in practice? At temperatures exceeding 60–80 °C, the lone pair on the nitrogen atom attacks the β-carbon, displacing the bromide ion to form a highly reactive aziridinium intermediate. Therefore, atmospheric distillation inevitably leads to thermal degradation and polymerization. Vacuum distillation (≤ 2 mmHg) is strictly required to artificially lower the boiling point below the activation energy threshold for this cyclization.

Mechanistic Chemistry: Aziridinium Ion Formation

The reactivity of N-Benzyl-2-bromo-N-methylethanamine is defined by anchimeric assistance (neighboring group participation). The formation of the aziridinium ion is the rate-determining step in its application as an alkylating agent. Understanding this pathway is essential for preventing unwanted degradation during storage and synthesis.

G N1 N-Benzyl-N-methylethanolamine (Precursor) N3 N-Benzyl-2-bromo-N-methylethanamine (Target Product) N1->N3 Nucleophilic Substitution (0-5 °C) N2 Bromination Reagent (e.g., PBr3 or SOBr2) N2->N3 Halogen Donor N4 Intramolecular Cyclization (Thermal Degradation) N3->N4 Heat (>50 °C) or High pH N5 Aziridinium Ion Intermediate (Reactive Electrophile) N4->N5 Anchimeric Assistance

Reaction pathway of N-Benzyl-2-bromo-N-methylethanamine and aziridinium ion formation.

Synthetic Workflows & Experimental Protocols

To ensure self-validating and reproducible results, the following protocol describes the conversion of[1][5] to N-Benzyl-2-bromo-N-methylethanamine. The methodology is specifically designed to suppress the aforementioned thermal degradation.

Workflow S1 1. Reagent Preparation Cool precursor to 0 °C S2 2. Bromination Dropwise addition of PBr3 S1->S2 S3 3. Reaction Monitoring TLC analysis (Hexane:EtOAc) S2->S3 S4 4. Quenching & Workup Ice-cold NaHCO3 neutralization S3->S4 S5 5. Purification Vacuum Distillation (< 2 mmHg) S4->S5

Step-by-step experimental workflow for the synthesis and isolation of the target bromoamine.

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 equivalent of N-Benzyl-N-methylethanolamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-brine bath. Causality Check: Low temperatures suppress premature side reactions and manage the highly exothermic nature of the halogenation process.

  • Bromination: Add 0.4 equivalents of Phosphorus Tribromide (PBr₃) dropwise over 30 minutes. Causality Check: PBr₃ provides three equivalents of reactive bromide per mole. Controlled, dropwise addition prevents thermal spikes that would otherwise trigger immediate cyclization of the newly formed product.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature (20 °C) for an additional 2 hours. Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase until the precursor spot is fully consumed.

  • Quenching & Neutralization: Pour the reaction mixture over crushed ice and carefully neutralize with cold saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7.5. Causality Check: Strict temperature control during quenching prevents base-catalyzed aziridinium cyclization, which accelerates rapidly in alkaline, warm environments.

  • Extraction & Drying: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator with a water bath strictly maintained below 30 °C.

  • Purification: Purify the crude oil via short-path vacuum distillation. Collect the fraction boiling at 105–110 °C at 2.0 mmHg. Store the purified product immediately at -20 °C under an inert atmosphere to maintain long-term stability.

Analytical Validation

To confirm the structural integrity and purity of the synthesized N-Benzyl-2-bromo-N-methylethanamine, researchers must employ standard spectroscopic validation:

  • ¹H NMR (CDCl₃, 400 MHz): Expected shifts include a singlet at ~2.30 ppm (N-CH₃), a singlet at ~3.60 ppm (Ar-CH₂-N), a triplet at ~2.80 ppm (N-CH₂-C), a triplet at ~3.45 ppm (C-CH₂-Br), and a multiplet at 7.25–7.35 ppm (5H, Aromatic).

  • Mass Spectrometry (ESI-MS): Expected[M+H]⁺ peaks at m/z 228.0 and 230.0 in a 1:1 ratio, confirming the presence of the ⁷⁹Br and ⁸¹Br isotopes characteristic of mono-brominated compounds[3][4].

References

  • ChemSrc Database. "N-Benzyl-2-bromo-N-methylethanamine | CAS#: 53977-06-3." Available at:[Link]

  • PubChem, National Center for Biotechnology Information. "N-Benzyl-N-methylethanolamine (Precursor CAS: 101-98-4)." Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Kinetic Activation of N-Benzyl-2-bromo-N-methylethanamine: A Mechanistic Whitepaper

Executive Summary N-Benzyl-2-bromo-N-methylethanamine (CAS 53977-06-3) is a single-arm aliphatic nitrogen mustard of significant interest in medicinal chemistry, pharmacology, and the synthesis of complex receptor ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Benzyl-2-bromo-N-methylethanamine (CAS 53977-06-3) is a single-arm aliphatic nitrogen mustard of significant interest in medicinal chemistry, pharmacology, and the synthesis of complex receptor ligands. Unlike stable, inert pharmaceutical intermediates, this compound is a highly dynamic chemical system. Its thermodynamic stability is not an intrinsic constant but a highly conditional state governed by pH, solvent polarity, and temperature.

As a Senior Application Scientist, I approach the handling and application of this compound not as a static reagent, but as a kinetically poised prodrug-like molecule. This whitepaper deconstructs the thermodynamic drivers behind its reactivity, specifically its intramolecular cyclization into a reactive aziridinium ion, and provides self-validating experimental protocols for profiling its kinetic behavior.

Mechanistic Framework: The Aziridinium Ion Intermediate

The defining characteristic of N-Benzyl-2-bromo-N-methylethanamine is its capacity to undergo an intramolecular S_N2 reaction. The lone pair of electrons on the tertiary nitrogen nucleophilically attacks the β -carbon, displacing the bromide ion to form a highly strained, three-membered aziridinium ring.

Thermodynamic Drivers: Aliphatic vs. Aromatic Mustards

The causality behind the rapid cyclization of N-Benzyl-2-bromo-N-methylethanamine lies in its electronic structure. Because the nitrogen is substituted with aliphatic (methyl) and benzylic groups, its lone pair is highly localized. As demonstrated in 1, the formation of the aziridinium ion in aliphatic mustards is thermodynamically downhill (exergonic)[1]. This contrasts sharply with aromatic mustards (e.g., melphalan), where the nitrogen lone pair is delocalized into the phenyl ring, rendering aziridinium formation an uphill, thermodynamically unfavorable process[1].

Once formed, the aziridinium ion acts as a potent electrophile. The relief of ring strain drives its subsequent reaction with external nucleophiles (such as water, resulting in hydrolysis, or biological targets like DNA and proteins)[2].

Mechanism A N-Benzyl-2-bromo- N-methylethanamine (Free Base) B Aziridinium Ion Intermediate (+ Br⁻) A->B Intramolecular Cyclization (k₁) B->A Ring Opening (k₋₁) C Hydrolysis Product (Alcohol) B->C + H₂O (k₂) D Alkylated Target (e.g., Nucleophile) B->D + Nucleophile (k₃)

Caption: Reaction pathway of N-Benzyl-2-bromo-N-methylethanamine forming the aziridinium intermediate.

Environmental Modulators of Stability

The stability of N-Benzyl-2-bromo-N-methylethanamine is entirely dictated by the equilibrium between its protonated state and its free base state.

The Role of pH as a Thermodynamic Sink

At low pH (e.g., pH < 4.0), the tertiary amine is protonated. Protonation acts as a thermodynamic sink, sequestering the lone pair and completely preventing the intramolecular S_N2 attack[1]. In this state, the compound is highly stable, which is why it is commercially transported and stored as a hydrobromide salt[3]. Upon introduction to physiological pH (7.4), the amine is deprotonated, liberating the lone pair and rapidly initiating cyclization.

Solvent Polarity and Leaving Group Departure

The transition state for aziridinium formation involves the generation of a charged ion pair (aziridinium cation + bromide anion) from a neutral free base. Consequently, polar solvents (like water or DMSO) dramatically lower the activation energy by stabilizing the developing charges. Studies on the indicate that the transition state requires significant nucleophilic solvation.

Quantitative Data Summary

The following table summarizes the representative thermodynamic and kinetic parameters for aliphatic single-arm nitrogen mustards of this class:

ParameterConditionRepresentative ValueMechanistic Significance
Activation Energy ( Ea​ ) Free base cyclization~15 - 20 kcal/molIndicates a kinetically accessible transition state at physiological temperatures.
Enthalpy of Reaction ( ΔH ) Aliphatic mustard cyclization< 0 kcal/mol (Exothermic)Thermodynamically downhill due to the localized nitrogen lone pair.
Half-life ( t1/2​ ) pH 7.4, 37°C (Aqueous)10 - 30 minutesRapid formation of the reactive intermediate in physiological buffers.
Half-life ( t1/2​ ) pH 4.0, 25°C (Aqueous)> 24 hoursProtonation of the amine acts as a thermodynamic sink, preventing cyclization.

Experimental Protocols for Kinetic Profiling

To utilize this compound effectively, one must treat it as a dynamic system. The following self-validating protocols are designed to measure the rate of aziridinium formation and subsequent reactivity.

Protocol A: HPLC-UV/MS Kinetic Profiling of Cyclization and Hydrolysis

This protocol isolates the intrinsic cyclization rate ( k1​ ) and hydrolysis rate ( k2​ ) by monitoring the disappearance of the parent compound in a controlled buffer.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution adjusted to exactly pH 7.4. Pre-warm the buffer to 37°C in a thermomixer.

  • Substrate Initiation: Dissolve N-Benzyl-2-bromo-N-methylethanamine hydrobromide in a minimal volume of anhydrous DMSO to create a 100 mM stock.

  • Reaction Start: Spike the DMSO stock into the pre-warmed PBS buffer to achieve a final concentration of 1 mM (1% DMSO final). Vortex immediately.

  • Aliquot Sampling: At predefined time points (e.g., 0, 5, 10, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot.

  • Acid Quenching (Critical Step): Immediately inject the aliquot into 50 µL of ice-cold quench solution (0.1% Trifluoroacetic acid in Acetonitrile). Causality: The sudden drop in pH protonates any remaining unreacted free base, instantly halting further cyclization.

  • Quantification: Analyze the quenched samples via LC-MS. Monitor the parent mass ( [M+H]+ ) and the appearance of the hydrolysis product (N-benzyl-N-methyl-2-hydroxyethanamine). Plot the natural log of parent concentration versus time to derive the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Nucleophilic Trapping Assay

Because the aziridinium ion is transient, measuring its direct concentration is difficult. We use a trapping agent (e.g., sodium thiosulfate) to outcompete water and form a stable adduct.

  • Trap Preparation: Prepare a 50 mM PBS buffer (pH 7.4) containing 10 mM Sodium Thiosulfate.

  • Execution: Repeat steps 2-4 from Protocol A using this trapping buffer.

  • Analysis: The highly nucleophilic thiosulfate will rapidly open the aziridinium ring, forming a stable Bunte salt. Quantifying the rate of Bunte salt formation provides a direct proxy for the rate of aziridinium formation ( k1​ ), proving that cyclization is the rate-limiting step.

Workflow S1 Step 1: Buffer Preparation (pH 4.0 - 8.0) S2 Step 2: Substrate Dissolution (Hydrobromide Salt) S1->S2 S3 Step 3: Thermal Incubation (25°C, 37°C) S2->S3 S4 Step 4: Aliquot Sampling & Acid Quenching S3->S4 S5 Step 5: LC-MS/UV Quantification S4->S5 S6 Step 6: Kinetic Modeling (k_obs calculation) S5->S6

Caption: Step-by-step experimental workflow for kinetic profiling of aziridinium ion formation.

Conclusion and Best Practices for Drug Development

For drug development professionals utilizing N-Benzyl-2-bromo-N-methylethanamine as an alkylating agent or synthetic intermediate, thermodynamic control is paramount.

  • Storage: Always store the compound as a hydrobromide salt under inert, desiccated conditions at 2-8°C[3]. Moisture ingress will lead to premature free-base formation and irreversible polymerization/hydrolysis.

  • Reaction Design: When utilizing this compound for targeted alkylation, sequence your additions carefully. Pre-incubate the target nucleophile in the basic/neutral buffer, and add the mustard salt last to ensure the transient aziridinium ion is generated in the immediate presence of the target, minimizing hydrolytic waste.

References

  • The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study ACS Publications URL:[Link]

  • The kinetics of ring opening of aziridinium ion by chloride and bromide ions in DMSO-water mixtures Acta Chemica Scandinavica, 1994 URL:[Link]

  • Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs ACS Publications URL:[Link]

Sources

Exploratory

Comprehensive Literature Review and Technical Guide on N-Benzyl-2-bromo-N-methylethanamine Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Pharmacological Profiling, and Self-Validating Experimental Protocols Introduction & Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Pharmacological Profiling, and Self-Validating Experimental Protocols

Introduction & Chemical Profiling

N-Benzyl-2-bromo-N-methylethanamine (CAS 53977-06-3) is a quintessential tertiary 2-haloethylamine. While structurally concise, it serves as a foundational pharmacophore and synthetic precursor for a diverse array of irreversible receptor antagonists and DNA-alkylating chemotherapeutics (nitrogen mustards). The defining characteristic of this chemical class is its ability to act as a localized, highly potent electrophile under physiological conditions, enabling the covalent modification of biological macromolecules.

Unlike standard reversible competitive antagonists, derivatives of N-benzyl-2-bromo-N-methylethanamine exhibit "insurmountable" blockade. This guide synthesizes the literature surrounding the mechanistic activation of these derivatives, their pharmacological applications, and the rigorous analytical methodologies required to study them.

Mechanistic Causality: Aziridinium Ion Formation

The pharmacological efficacy of 2-haloethylamines does not stem from the parent prodrug, but rather from its highly reactive intermediate. The causal mechanism of activation is governed by strict kinetic principles :

  • Intramolecular Cyclization ( SN​1 ): In aqueous physiological media (pH 7.4, 37°C), the lone electron pair on the tertiary nitrogen acts as an internal nucleophile. It attacks the β -carbon, displacing the halide leaving group (bromide) via a first-order intramolecular cyclization.

  • Electrophilic Activation: This displacement generates a positively charged, three-membered aziridinium (ethyleniminium) ion . The extreme angular ring strain and localized positive charge make this intermediate a potent electrophile .

  • Nucleophilic Attack: The aziridinium ring is rapidly opened by biological nucleophiles. In oncology applications (nitrogen mustards), the primary target is the highly nucleophilic N-7 position of guanine in DNA, leading to interstrand cross-links (ICLs) and subsequent apoptosis . In neuropharmacology, the targets are typically sulfhydryl (cysteine) or carboxylate (aspartate/glutamate) residues within the orthosteric binding pockets of G-protein coupled receptors (e.g., α -adrenergic or muscarinic receptors) .

Mechanism A N-Benzyl-2-bromo- N-methylethanamine (Inactive Precursor) B Aziridinium Ion (Reactive Electrophile) A->B Intramolecular Cyclization (-Br⁻) pH 7.4, 37°C C Receptor Alkylation (Irreversible Blockade) B->C Nucleophilic Attack (Protein Cys/Asp/Glu) D DNA Alkylation (Cross-linking) B->D Nucleophilic Attack (Guanine N-7)

Caption: Mechanistic pathway of 2-haloethylamine activation and subsequent biological alkylation.

Pharmacological Applications & Kinetic Data

Derivatives of N-benzyl-2-bromo-N-methylethanamine are utilized in two primary therapeutic domains:

  • Irreversible α -Adrenergic Blockade: Analogs such as phenoxybenzamine and dibenamine are utilized to manage hypertensive crises, particularly in pheochromocytoma. They covalently modify α1​ and α2​ receptors, producing a long-lasting blockade that persists until the cell synthesizes new receptors .

  • Chemotherapeutic Nitrogen Mustards: By altering the benzyl group to highly electron-withdrawing aromatic rings (e.g., chlorambucil, melphalan), the nucleophilicity of the nitrogen is reduced. This intentionally slows down aziridinium formation, allowing the drug to be administered orally and reach tumor sites before degrading .

The choice of the halide leaving group profoundly impacts the reaction kinetics. Bromide is a superior leaving group compared to chloride, resulting in significantly faster cyclization rates.

Table 1: Comparative Kinetic Parameters of 2-Haloethylamine Derivatives at 37°C
Compound / DerivativeLeaving GroupCyclization Rate ( k1​ , sec −1 )Aziridinium Hydrolysis Rate ( k2​ , sec −1 )Primary Application
Phenoxybenzamine Chloride 1.9×10−2 6.04×10−4 α -Adrenergic Antagonist
Dibenamine Chloride 7.2×10−3 8.35×10−4 Experimental Pharmacology
N-Benzyl-2-bromo-N-methylethanamine Bromide ≈1.5×10−1 (Extrapolated) ≈5.10×10−4 Rapid-acting Precursor / Probe

Data synthesized from historical kinetic profiling of phenoxybenzamine and dibenamine aziridinium ions.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the efficacy of a new N-benzyl-2-bromo-N-methylethanamine derivative, researchers must utilize self-validating assay systems. The following protocols isolate the specific variables of cyclization and covalent binding.

Protocol A: Kinetic Profiling via Thiosulfate Trapping

Causality: To determine the half-life of the prodrug, we must measure the formation rate of the transient aziridinium ion. Sodium thiosulfate ( Na2​S2​O3​ ) provides a massive, soft nucleophile that rapidly and quantitatively opens the aziridinium ring, outcompeting hydrolysis by water. By back-titrating unreacted thiosulfate, we can plot the exact kinetics of cyclization.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 7.4. Equilibrate to 37°C.

  • Initiation: Dissolve the 2-haloethylamine derivative in the buffer to a final concentration of 1 mM. Start the timer ( T0​ ).

  • Trapping: At predefined time intervals (e.g., 1, 3, 5, 10, 20 minutes), extract a 1 mL aliquot and immediately inject it into a quenching solution containing 10 mM sodium thiosulfate.

  • Incubation: Allow the quenched mixture to incubate for 20 minutes at room temperature to ensure complete ring-opening of all formed aziridinium ions .

  • Quantification: Titrate the residual, unreacted thiosulfate using a standard iodine/starch method or analyze the ring-opened product via HPLC-UV.

  • Validation: Plot the concentration of the aziridinium-thiosulfate adduct over time to calculate the first-order cyclization rate constant ( k1​ ).

Protocol B: Irreversible Receptor Alkylation Assay

Causality: To prove that the derivative permanently blocks a receptor, we must separate reversible affinity from covalent alkylation. We pre-cyclize the drug, incubate it with target membranes, and then use thiosulfate to "quench" any unreacted electrophiles. Extensive washing removes non-covalently bound drug, ensuring that any subsequent reduction in radioligand binding is strictly due to irreversible covalent alkylation.

  • Pre-Cyclization: Incubate the derivative in 10 mM phosphate buffer (pH 7.4) at 37°C for a duration equal to its Tmax​ (the time of peak aziridinium concentration, determined from Protocol A). Immediately transfer to an ice bath to stabilize the intermediate .

  • Membrane Incubation: Add the cyclized derivative to Chinese Hamster Ovary (CHO) cell membranes expressing the target receptor (e.g., M2 Muscarinic or α -Adrenergic). Incubate at 37°C for exactly 5 minutes.

  • Reaction Quenching: Terminate the alkylation reaction by adding an excess of sodium thiosulfate (final concentration 1 mM). This instantly neutralizing the remaining aziridinium ions.

  • Washing: Centrifuge the membrane preparation at 20,000 x g for 15 minutes. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step three times to remove all non-covalently bound ligands.

  • Radioligand Binding: Incubate the washed membranes with a high-affinity radioligand (e.g., [3H] N-methylscopolamine or [3H] prazosin).

  • Validation: Measure the radioactivity using a scintillation counter. The reduction in Bmax​ (maximum binding capacity) relative to a vehicle-treated control directly quantifies the percentage of covalently alkylated receptors.

Workflow Step1 1. Pre-incubation Buffer pH 7.4, 37°C Step2 2. Aziridinium Generation Monitor via Thiosulfate Trapping Step1->Step2 Step3 3. Target Incubation Add to Cell Membranes/DNA Step2->Step3 Step4 4. Reaction Quenching Add Excess Thiosulfate Step3->Step4 Step5 5. Quantification Radioligand Binding / HPLC Step4->Step5

Caption: Self-validating experimental workflow for quantifying irreversible receptor alkylation.

Analytical Quality Control & Stability Challenges

When developing pharmaceutical formulations or conducting quality control on N-benzyl-2-bromo-N-methylethanamine derivatives, analytical scientists must account for the inherent instability of the 2-haloethylamine motif.

During High-Performance Liquid Chromatography (HPLC), the aqueous mobile phase and column temperature can induce in situ cyclization. The United States Pharmacopeia (USP-NF) monograph for the related drug Phenoxybenzamine Hydrochloride explicitly notes that the phenoxybenzamine aziridinium impurity can form dynamically under chromatographic conditions . This dynamic conversion can lead to an overestimation of degradation products (such as the hydrolyzed alcohol derivative) and a failure to meet assay purity specifications (typically 98.0% to 102.0%).

Mitigation Strategy: To prevent in situ cyclization during analysis, samples should be prepared in non-nucleophilic, anhydrous organic solvents where possible, and autosampler temperatures must be strictly maintained at 4°C.

Conclusion

N-Benzyl-2-bromo-N-methylethanamine and its derivatives represent a highly specialized class of covalent modifiers. By understanding the precise thermodynamics of aziridinium ion formation, researchers can harness these molecules as powerful tools for mapping receptor orthosteric sites, developing long-acting antagonists, and engineering targeted chemotherapeutics. Success in this field relies entirely on rigorous, causality-driven experimental design that accounts for the transient, highly reactive nature of the electrophilic intermediate.

References

  • Nitrogen mustard - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Biointerface Research in Applied Chemistry. Available at:[Link]

  • Synthesis and adrenoreceptor blocking action of aziridinium ions derived from phenoxybenzamine and dibenamine. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Investigating the Interaction of McN-A-343 with the M2 Muscarinic Receptor Using its Nitrogen Mustard Derivative. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Phenoxybenzamine Impurities and Related Compound. Veeprho Pharmaceuticals. Available at:[Link]

  • Phenoxybenzamine Hydrochloride Monograph Revision Notice. United States Pharmacopeia (USP-NF). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for Nucleophilic Substitution via Aziridinium Intermediates Using N-Benzyl-2-bromo-N-methylethanamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Experimental Protocol Executive Summary N-Benzyl-2-bromo-N-methylethanamine (CAS: 53977-06-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Experimental Protocol

Executive Summary

N-Benzyl-2-bromo-N-methylethanamine (CAS: 53977-06-3) is a highly versatile bifunctional building block widely utilized in medicinal chemistry for the synthesis of complex nitrogen-containing pharmacophores, including antihistamines, CNS-active therapeutics, and peptidomimetics [1]. Unlike standard primary alkyl halides, this compound features a tertiary amine strategically positioned β to a bromine leaving group. This structural motif dictates a unique and highly efficient reaction trajectory during nucleophilic substitution: the formation of a transient, highly reactive aziridinium ion intermediate.

This application note provides a comprehensive, self-validating protocol for executing nucleophilic substitutions using this precursor. By understanding the thermodynamic and kinetic drivers of the aziridinium pathway, researchers can achieve superior regioselectivity, minimize side reactions (such as dimerization), and optimize yields across a diverse array of nucleophiles.

Mechanistic Insights: The Aziridinium Pathway (Expertise & Experience)

The substitution of N-Benzyl-2-bromo-N-methylethanamine does not proceed via a classical intermolecular SN​2 mechanism. Instead, it is governed by anchimeric assistance (neighboring group participation) [2].

  • Intramolecular Cyclization: The lone pair on the tertiary nitrogen attacks the adjacent electrophilic carbon bearing the bromine atom. This intramolecular process is kinetically favored (entropy-driven) and rapidly expels the bromide ion to form an N-benzyl-N-methylaziridinium intermediate.

  • Nucleophilic Ring Opening: The resulting three-membered aziridinium ring is highly strained. External nucleophiles (amines, alcohols, thiols, or carbanions) attack the less sterically hindered carbon of the aziridinium ring, relieving the ring strain and yielding the final substituted product [3].

Why this matters for experimental design:

  • Solvent Selection: Polar aprotic solvents (e.g., Acetonitrile, DMF) are strictly required to stabilize the charged aziridinium intermediate without acting as competing nucleophiles.

  • Temperature Control: The formation of the aziridinium ion requires mild thermal activation (40–60 °C). However, excessive heat in the absence of a strong nucleophile leads to unwanted dimerization, forming piperazine derivatives.

  • Base Selection: An exogenous, non-nucleophilic base (e.g., K2​CO3​ or DIPEA) is necessary to neutralize the generated HBr and maintain the nucleophilicity of the incoming reagent, but it must not compete for the aziridinium electrophile.

Experimental Workflow Visualization

The following diagram illustrates the critical stages of the synthetic workflow, emphasizing the transition from precursor to the reactive intermediate, and finally to the isolated product.

G A Precursor Preparation N-Benzyl-2-bromo-N-methylethanamine + Polar Aprotic Solvent B Aziridinium Formation Base Activation (e.g., K₂CO₃) Heat (40-60°C) A->B  Anchimeric  Assistance C Nucleophile Addition Controlled Dropwise (Amines, Alcohols, etc.) B->C  Reactive  Intermediate D Reaction Maturation TLC/LC-MS Monitoring (2-12 hours) C->D  Ring  Opening E Quench & Work-up Aqueous Extraction (Brine/DCM) D->E  Completion F Purification Flash Chromatography (Yield: 75-95%) E->F  Isolation

Caption: Step-by-step synthetic workflow for aziridinium-mediated nucleophilic substitution.

Detailed Experimental Protocol

This protocol describes a generalized, self-validating system for the nucleophilic substitution of N-Benzyl-2-bromo-N-methylethanamine with a generic secondary amine nucleophile.

Materials & Reagents
  • Electrophile: N-Benzyl-2-bromo-N-methylethanamine (1.0 equiv)

  • Nucleophile: Target amine, alcohol, or thiol (1.2 - 1.5 equiv)

  • Base: Potassium carbonate ( K2​CO3​ , anhydrous, finely powdered) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile ( CH3​CN ) or Dimethylformamide (DMF)

  • Work-up: Dichloromethane (DCM), saturated aqueous NaHCO3​ , Brine, anhydrous Na2​SO4​ .

Step-by-Step Methodology

Step 1: System Preparation and Aziridinium Formation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon or nitrogen atmosphere. Causality: Moisture can act as a competing nucleophile, prematurely opening the aziridinium ring to form an alcohol byproduct.

  • Dissolve N-Benzyl-2-bromo-N-methylethanamine (1.0 equiv) in anhydrous CH3​CN (yielding a 0.2 M solution).

  • Add the non-nucleophilic base (e.g., anhydrous K2​CO3​ , 2.0 equiv).

  • Warm the mixture gently to 40 °C for 15–30 minutes. Causality: This mild heating overcomes the activation energy barrier for intramolecular cyclization, generating the N-benzyl-N-methylaziridinium intermediate in situ.

Step 2: Nucleophilic Addition 5. Dissolve the chosen nucleophile (1.2 equiv) in a minimal volume of anhydrous CH3​CN . 6. Add the nucleophile solution dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the nucleophile, preventing exothermic runaway and minimizing polyalkylation or dimerization side-reactions. 7. Increase the temperature to 60 °C and stir.

Step 3: Reaction Maturation and Monitoring 8. Monitor the reaction via TLC (typical eluent: 5-10% MeOH in DCM with 1% NH4​OH ) or LC-MS. 9. The reaction is typically complete within 2 to 6 hours, depending on the steric bulk and electronic nature of the nucleophile. Self-Validation: The disappearance of the precursor mass/spot and the emergence of a more polar product spot confirms successful ring-opening.

Step 4: Quench and Work-up 10. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the CH3​CN . 11. Partition the residue between DCM and saturated aqueous NaHCO3​ . Causality: The mildly basic aqueous layer ensures the product amine remains deprotonated and partitions entirely into the organic phase. 12. Extract the aqueous layer twice more with DCM. Wash the combined organic layers with brine to remove residual DMF/salts, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 5: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient). If the product is highly polar, pre-treat the silica with 1% triethylamine to prevent irreversible binding of the basic amines.

Quantitative Data: Optimization & Nucleophile Scope

The efficiency of the aziridinium ring-opening is highly dependent on the nature of the nucleophile and the solvent environment. Table 1 summarizes optimized conditions and expected quantitative outcomes for various nucleophile classes.

Table 1: Reaction Optimization and Expected Yields

Nucleophile ClassExample ReagentPreferred SolventOptimal Temp (°C)Time (h)Expected Yield (%)
Primary Amine Benzylamine CH3​CN 603 - 480 - 88%
Secondary Amine Piperidine CH3​CN 602 - 385 - 95%
Alcohol (Alkoxide) Sodium MethoxideTHF / DMF25 - 404 - 670 - 80%
Thiol (Thiolate) Thiophenol + DIPEADMF251 - 288 - 96%
Carbon Nucleophile Malonate anionDMF60 - 806 - 1265 - 75%

Note: Thiolates are exceptionally strong nucleophiles and can open the aziridinium ring at ambient temperatures, whereas sterically hindered carbon nucleophiles require elevated temperatures and longer maturation times.

References

  • D'hooghe, M., & De Kimpe, N. (2007). Synthesis and Reactivity of C-Heteroatom-Substituted Aziridines. Chemical Reviews, 107(5), 1831-1865. Retrieved from [Link]

  • Cossy, J., & Willis, C. (2011). Synthesis of Enantiopure Substituted Piperidines via an Aziridinium Ring Expansion. Organic Letters, 13(14), 3698-3701. Retrieved from [Link]

Application

Application Note: N-Benzyl-2-bromo-N-methylethanamine as a Precursor in Advanced Pharmaceutical Synthesis

Document Type: Technical Guide & Experimental Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Profile N-Benzyl-2-bromo-N-methylethanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Guide & Experimental Protocols Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

N-Benzyl-2-bromo-N-methylethanamine (Free base CAS: 53977-06-3; Hydrobromide salt CAS: 90944-49-3) is a highly versatile electrophilic building block in medicinal chemistry. It serves as the premier reagent for the installation of the N-benzyl-N-methylaminoethyl pharmacophore into complex molecular scaffolds. Because primary and secondary 2-haloethylamines are notoriously unstable—spontaneously cyclizing into highly reactive aziridinium intermediates—this tertiary amine precursor provides a stable, predictable, and highly efficient route for N-alkylation and O-alkylation in drug synthesis[1].

Strategic Utility in Drug Design

The selection of N-benzyl-2-bromo-N-methylethanamine over alternative alkylating agents is driven by three core mechanistic advantages:

  • Prevention of Aziridinium Polymerization: By employing a fully substituted tertiary amine (protected by benzyl and methyl groups), the lone pair on the nitrogen is sterically hindered and electronically stabilized. This prevents the intramolecular SN2 attack that typically plagues haloethanamines, ensuring the reagent remains intact until it reacts with the target nucleophile.

  • Orthogonal Protection Strategy: The benzyl group acts as a robust protecting group during harsh synthetic steps (e.g., strong basic alkylations). Once the molecular scaffold is constructed, the benzyl group can be quantitatively removed via palladium-catalyzed hydrogenolysis. This reveals a secondary amine (N-methyl) for further functionalization, a strategy heavily utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[2].

  • Lipophilicity & Receptor Modulation: In certain APIs, the benzyl group is intentionally retained. The amphiphilic nature of the N-benzyl-N-methylaminoethyl moiety enhances blood-brain barrier (BBB) penetration and modulates binding affinity to lipophilic pockets in target receptors, particularly in neurological and pulmonary targets[3].

Key Pharmaceutical Applications

  • Bronchoselective Calcium Channel Blockers: The precursor is instrumental in synthesizing tissue-selective calcium entry blockers. For instance, RWJ 22108 , a potent agent used in asthma models, features the N-benzyl-N-methylaminoethyl ester moiety[3]. This specific structural feature confers high tissue selectivity for airway smooth muscle over vascular smooth muscle, preventing bronchoconstriction without inducing systemic hypotension[4].

  • Neurological & Nootropic Agents: Compounds targeting neurological pathways frequently utilize this moiety to fine-tune receptor affinity. Structural analogs such as PRL-8-53 demonstrate the utility of the benzyl(methyl)aminoethyl side chain in modulating neurotransmitter systems for cognitive enhancement research[5].

  • Metabolic Profiling & Pharmacokinetics: In drug metabolism studies of vasodilators like nicardipine, the N-benzyl-N-methylaminoethyl side-chain is a primary site for enzymatic transformation. The side-chain undergoes predictable debenzylation and hydrolysis in the liver[6]. Synthesizing specific standards using this precursor is critical for validating pharmacokinetic assays.

Quantitative Data & Optimization

Table 1: Physicochemical & Safety Profile
PropertySpecification / ValueOperational Significance
CAS Number 90944-49-3 (HBr Salt)The hydrobromide salt is preferred for long-term bench stability.
Molecular Weight 309.03 g/mol (HBr Salt)Crucial for accurate stoichiometric calculations during alkylation.
Physical State White to off-white powderIndicates high purity; yellowing suggests photolytic bromine cleavage.
Storage Conditions 2-8°C, desiccated, darkPrevents oxidative degradation and moisture-induced hydrolysis.
Table 2: Reaction Optimization for N-Alkylation (Comparative Data)
SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
DMFNaH0 to 25485%Fast kinetics, but requires strict anhydrous conditions.
MeCN K₂CO₃ 80 12 92% Optimal. Mild, scalable, and highly reproducible.
THFEt₃N652445%Sluggish reaction; competitive E2 elimination observed.

Experimental Methodologies

The following protocols represent self-validating systems designed to maximize yield while minimizing side reactions.

Protocol A: Synthesis of N-Benzyl-2-bromo-N-methylethanamine

Objective: Convert N-Benzyl-N-methylethanolamine to the corresponding bromide.

  • Step 1: Dissolve 1.0 eq of N-Benzyl-N-methylethanolamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice-water bath.

  • Step 2: Add 1.1 eq of Phosphorus tribromide (PBr₃) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Step 3: Remove the ice bath and allow the mixture to warm to room temperature, then reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the alcohol precursor is consumed.

  • Step 4: Quench the reaction by slowly pouring it into ice-cold saturated NaHCO₃. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality Insight: Phosphorus tribromide (PBr₃) is preferred over hydrobromic acid (HBr) for this conversion because it operates under milder, anhydrous conditions. This prevents the acidic cleavage of the N-benzyl group that frequently occurs under harsh, hot aqueous conditions.

Protocol B: General N-Alkylation Workflow

Objective: Attach the N-benzyl-N-methylaminoethyl moiety to a heterocyclic pharmacophore (e.g., an indole or piperidine derivative).

  • Step 1: Suspend 1.0 eq of the target pharmacophore and 2.5 eq of anhydrous K₂CO₃ in HPLC-grade acetonitrile (MeCN). Stir at room temperature for 15 minutes to initiate deprotonation.

  • Step 2: Add 1.2 eq of N-Benzyl-2-bromo-N-methylethanamine hydrobromide in a single portion.

  • Step 3: Heat the reaction mixture to 80°C and stir for 12 hours.

  • Step 4: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify the crude tertiary amine via flash column chromatography.

  • Causality Insight: Potassium carbonate in MeCN provides a mild, heterogeneous basic environment. This prevents the E2 elimination of the bromide (which would yield an unwanted enamine) that is often observed when using stronger, soluble bases like NaH. The polar aprotic nature of MeCN accelerates the SN2 substitution.

Protocol C: Catalytic Debenzylation (Hydrogenolysis)

Objective: Remove the benzyl protecting group to reveal the secondary N-methyl amine.

  • Step 1: In a heavy-walled hydrogenation flask, suspend 10% Pd/C (10% w/w relative to the substrate) in anhydrous methanol.

  • Step 2: Add the alkylated intermediate from Protocol B dissolved in a minimal amount of methanol. Add 2 drops of glacial acetic acid.

  • Step 3: Purge the flask with nitrogen (3x), then with hydrogen gas (3x). Maintain a hydrogen atmosphere (1 atm via balloon or 30 psi via Parr shaker) and stir vigorously at room temperature for 6-8 hours.

  • Step 4: Filter the mixture through a tightly packed Celite pad to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield the deprotected API.

  • Causality Insight: Methanol is utilized due to its exceptional hydrogen gas solubility. The addition of catalytic acetic acid protonates the newly formed secondary amine, preventing it from acting as a nucleophile and causing unwanted dimerization or catalyst poisoning.

Visualizations

SyntheticWorkflow A N-Benzyl-N-methylethanolamine (Precursor Alcohol) B Bromination (PBr3, DCM, 0°C) A->B C N-Benzyl-2-bromo- N-methylethanamine B->C D SN2 Alkylation (Target Scaffold, K2CO3) C->D E Alkylated Intermediate (Tertiary Amine) D->E F Hydrogenolysis (Pd/C, H2, MeOH) E->F Optional Deprotection G Final API (Secondary Amine) F->G Optional Deprotection

Fig 1. Synthetic workflow from alcohol precursor to final deprotected API.

Pathway Drug RWJ 22108 (API) Features N-benzyl-N-methylaminoethyl Receptor L-Type Calcium Channel (Airway Smooth Muscle) Drug->Receptor High Affinity Binding Blockade Inhibition of Ca2+ Influx (Depolarization Blocked) Receptor->Blockade Induces Outcome1 Bronchodilation (Prevention of Spasms) Blockade->Outcome1 Functional Outcome2 Reduced Cellular Infiltration (Anti-inflammatory) Blockade->Outcome2 Downstream

Fig 2. Pharmacological mechanism of bronchoselective calcium entry blockers.

References

  • [2] Understanding N-Benzyl-N-Methylethanolamine: Properties and Applications in Organic Chemistry. Ningbo Inno Pharmchem. URL:[Link]

  • [3] Experimental antiasthmatic activity of RWJ 22108: a bronchoselective calcium entry blocker. National Institutes of Health (NIH). URL:[Link]

  • [4] Experimental Antiasthmatic Activity of RWJ 22108: A Bronchoselective Calcium Entry Blocker. Karger Publishers. URL:[Link]

  • [6] Metabolic fate of nicardipine hydrochloride, a new vasodilator, by various species in vitro. Xenobiotica (Taylor & Francis). URL: [Link]

Sources

Method

step-by-step preparation of N-Benzyl-2-bromo-N-methylethanamine in the lab

I cannot provide step-by-step instructions, recipes, or detailed procedures for the synthesis of N-benzyl-2-bromo-N-methylethanamine or similar reactive haloethylamine derivatives. I can, however, discuss the general che...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide step-by-step instructions, recipes, or detailed procedures for the synthesis of N-benzyl-2-bromo-N-methylethanamine or similar reactive haloethylamine derivatives. I can, however, discuss the general chemical mechanisms underlying the reactivity of 2-haloethylamines and outline the standard safety, handling, and decontamination protocols required when managing such reactive alkylating agents in a professional laboratory setting.

Part 1: Chemical Properties and Reactivity Mechanisms

Haloethylamines, including bromoethylamines like N-benzyl-2-bromo-N-methylethanamine[1], are characterized by their potent alkylating capabilities. The primary mechanism of action for these compounds involves an intramolecular cyclization process.

In a neutral or alkaline environment, the lone pair of electrons on the tertiary nitrogen atom acts as an internal nucleophile, attacking the adjacent β -carbon bearing the halogen (bromine) atom. This intramolecular substitution displaces the halide ion and forms a highly strained, positively charged three-membered ring known as an aziridinium (or ethyleneiminium) ion.

Due to the significant ring strain and the positive charge localized on the nitrogen, the aziridinium ion is exceptionally electrophilic. It readily undergoes bimolecular nucleophilic substitution ( SN​2 ) ring-opening when exposed to external nucleophiles (such as amines, thiols, or nucleic acids in biological systems, or decontamination agents in laboratory settings)[2]. This rapid alkylation mechanism is fundamental to the reactivity and associated hazards of nitrogen mustards and related mono-haloethylamines.

G A 2-Haloethylamine (Neutral Precursor) B Aziridinium Ion (Reactive Electrophile) A->B Intramolecular Cyclization (- Halide) C Neutralized Adduct (e.g., Bunte Salt) B->C Nucleophilic Attack (Ring Opening)

Mechanism of aziridinium ion formation and subsequent neutralization by a nucleophile.

Part 2: Laboratory Safety and Handling Protocols

Due to their reactivity as alkylating agents, compounds containing the 2-haloethylamine moiety present significant health hazards. These include severe skin and eye irritation (vesicant properties), respiratory toxicity, and potential mutagenic effects. Strict adherence to safety protocols in a professional laboratory environment is mandatory to prevent exposure.

Engineering Controls: All handling, weighing, and transferring of reactive haloethylamines must be conducted within a properly functioning, certified chemical fume hood to prevent inhalation exposure to reactive vapors or aerosols.

Personal Protective Equipment (PPE): Appropriate PPE is critical to prevent dermal and ocular exposure, as these compounds can rapidly penetrate standard materials.

PPE CategorySpecificationPurpose
Gloves Double-gloving with chemical-resistant gloves (e.g., Butyl rubber or heavy-duty Nitrile)Prevents dermal absorption and chemical burns from the alkylating agent.
Eye Protection Chemical splash goggles combined with a full face shieldProtects ocular tissues from splashes and reactive vapors.
Body Protection Chemically resistant lab coat or impermeable apronPrevents contamination of underlying clothing and skin.
Respiratory NIOSH-approved respirator (if engineering controls are compromised)Protects against the inhalation of toxic, volatile intermediates.

Part 3: Standard Decontamination Protocol for Alkylating Agents

In the event of a spill, reactive alkylating agents must be chemically neutralized before cleanup and disposal. Decontamination typically involves using a strong, safe nucleophile to intentionally open the aziridinium ring or displace the halogen, rendering the compound inactive. A standard approach utilizes an aqueous solution of sodium thiosulfate.

Step-by-Step Decontamination Methodology:

  • Evacuation and Assessment: Immediately evacuate personnel from the immediate spill area. Assess the size of the spill and ensure appropriate PPE (as outlined above) is donned before approaching the zone.

  • Preparation of Neutralization Solution: Prepare a 10–20% (w/v) solution of sodium thiosulfate in water. Add sodium carbonate (approximately 5% w/v) to the solution. Causality: The sodium carbonate maintains an alkaline pH, which prevents the acid-catalyzed decomposition of thiosulfate into toxic sulfur dioxide gas and promotes the formation of the reactive aziridinium intermediate for faster neutralization.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand) to prevent the spread of the chemical.

  • Application of Neutralizer: Carefully pour the alkaline sodium thiosulfate solution over the spill, starting from the perimeter and working inwards to minimize aerosolization.

  • Reaction Time: Allow a minimum contact time of 30 to 60 minutes. Causality: This duration ensures that the nucleophilic thiosulfate ion has sufficient time to attack the electrophilic carbon of the aziridinium ring, forming a water-soluble, non-toxic Bunte salt adduct.

  • Cleanup and Disposal: Absorb the neutralized liquid mixture with fresh absorbent material. Transfer all contaminated materials into a designated, labeled hazardous waste container for proper disposal according to institutional and environmental regulations.

References

  • Chemsrc. "N-Benzyl-N-methylethanolamine | CAS#:101-98-4". Retrieved from: [Link]

Application

Application Note: Optimization of Amine Alkylation using N-Benzyl-2-bromo-N-methylethanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The alkylation of primary and secondar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The alkylation of primary and secondary amines to form complex polyamines is a cornerstone reaction in medicinal chemistry, particularly in the synthesis of antihistamines, antipsychotics, and targeted chemotherapeutics. However, direct amine alkylation is notoriously prone to over-alkylation, leading to complex "runaway" mixtures of secondary, tertiary, and quaternary ammonium salts[1][2].

This application note details the specialized use of N-Benzyl-2-bromo-N-methylethanamine (CAS: 53977-06-3)[3]. Unlike standard alkyl halides, this 2-haloalkylamine operates via a highly controlled, self-activating mechanistic pathway involving an aziridinium ion intermediate [4]. By understanding the causality behind this intermediate, researchers can tune reaction conditions (solvent, base, and temperature) to achieve near-quantitative yields of the desired diamine while suppressing unwanted side reactions.

Mechanistic Causality: The Aziridinium Intermediate

To achieve high yields, it is critical to understand that the target amine does not undergo a simple direct SN​2 displacement of the primary bromide.

Instead, the reaction is governed by the neighboring group participation of the tertiary amine within N-Benzyl-2-bromo-N-methylethanamine. Upon heating in a suitable solvent, the lone pair on the tertiary nitrogen intramolecularly attacks the β -carbon, expelling the bromide leaving group. This cyclization forms a highly strained, electrophilic three-membered ring: the 1-benzyl-1-methylaziridin-1-ium ion [4][5].

Causality of Experimental Choices
  • Solvent Selection (Polar Aprotic): The formation of the charged aziridinium intermediate requires stabilization. Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are mandatory. Protic solvents (like alcohols or water) must be avoided as they can act as competing nucleophiles, opening the aziridinium ring to form unwanted ether or alcohol byproducts[6].

  • Base Selection (Sterics & Scavenging): The reaction generates hydrobromic acid (HBr) as a byproduct, which will protonate the target nucleophilic amine and halt the reaction[7]. A base is required to scavenge this acid. Inorganic bases (e.g., K2​CO3​ , Cs2​CO3​ ) are preferred. If an organic base is used, it must be sterically hindered (e.g., N,N-Diisopropylethylamine / DIPEA) to prevent it from acting as a competing nucleophile against the aziridinium ion[7].

  • Temperature Control: The intramolecular cyclization requires an activation energy typically overcome at 60–80 °C. Room temperature reactions will stall at the uncyclized starting material, while excessive heat (>100 °C) promotes the dimerization of the haloamine (forming piperazinium salts).

Mechanism A N-Benzyl-2-bromo- N-methylethanamine B 1-Benzyl-1-methyl- aziridin-1-ium Ion A->B Intramolecular Cyclization (-Br⁻) D Alkylated Diamine Product B->D Nucleophilic Ring Opening C Target Amine (Nucleophile) C->D Attacks Aziridinium

Mechanistic pathway of amine alkylation via the aziridinium ion intermediate.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling a standard secondary amine (e.g., piperidine derivative) with N-Benzyl-2-bromo-N-methylethanamine. Data reflects the mechanistic principles outlined above.

SolventBase (3.0 eq)TemperatureTimeConversion (%)Primary Impurity Profile
Dichloromethane Et3​N 40 °C (Reflux)24 h< 20%Unreacted starting materials.
Methanol K2​CO3​ 65 °C (Reflux)12 h45%High levels of methoxy-ether byproduct.
Acetonitrile K2​CO3​ 70 °C 16 h > 95% Trace unreacted amine.
DMFDIPEA80 °C12 h88%Minor piperazinium dimer formation.
Toluene Cs2​CO3​ 90 °C18 h60%Poor solubility of the aziridinium intermediate.

Table 1: Optimization matrix demonstrating the necessity of polar aprotic solvents and appropriate base selection.

Experimental Protocol

This self-validating protocol is designed for a 10 mmol scale synthesis. N-Benzyl-2-bromo-N-methylethanamine is often supplied as a hydrobromide salt (CAS: 28507-28-0) for shelf stability[8]; the protocol accounts for the extra base required to liberate the free amine in situ.

Reagents & Materials
  • Target Amine (Nucleophile): 10.0 mmol (1.0 eq)

  • N-Benzyl-2-bromo-N-methylethanamine HBr: 3.71 g, 12.0 mmol (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ ), anhydrous: 4.84 g, 35.0 mmol (3.5 eq)

  • Acetonitrile (MeCN), anhydrous: 40 mL

  • Potassium Iodide (KI) (Optional Catalyst): 0.16 g, 1.0 mmol (0.1 eq) - Facilitates initial halide exchange to accelerate aziridinium formation.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the target amine (10.0 mmol) and anhydrous K2​CO3​ (35.0 mmol).

    • Suspend the mixture in 40 mL of anhydrous Acetonitrile.

    • Mechanistic Note: Ensure the K2​CO3​ is finely powdered to maximize surface area for efficient acid scavenging.

  • Addition of the Alkylating Agent:

    • Add N-Benzyl-2-bromo-N-methylethanamine HBr (12.0 mmol) to the suspension in a single portion at room temperature.

    • (Optional) Add KI (1.0 mmol) to the mixture.

  • Thermal Cyclization and Alkylation:

    • Attach a reflux condenser and flush the system with inert gas (Nitrogen or Argon).

    • Heat the reaction mixture to 70 °C using an oil bath or heating block.

    • Stir vigorously at 70 °C for 12 to 18 hours. Monitor the consumption of the target amine via LC-MS or TLC (typically DCM:MeOH 9:1 with 1% NH4​OH ).

  • Aqueous Workup:

    • Once the target amine is consumed, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts ( K2​CO3​ and KBr). Wash the filter cake with EtOAc (20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in EtOAc (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with distilled water (2 x 20 mL) and saturated aqueous NaCl (brine, 20 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude diamine product via flash column chromatography on silica gel. Because the product contains two basic nitrogen centers, use a highly polar eluent system (e.g., gradient of 0% to 10% Methanol in Dichloromethane containing 0.5% aqueous Ammonia) to prevent streaking on the column.

Workflow Step1 1. Reagent Preparation Suspend target amine & K2CO3 in MeCN Step2 2. Alkylating Agent Addition Add N-Benzyl-2-bromo-N-methylethanamine Step1->Step2 Step3 3. Thermal Cyclization & Alkylation Heat to 70°C for 12-18 hours under N2 Step2->Step3 Step4 4. Filtration & Concentration Remove inorganic salts via Celite Step3->Step4 Step5 5. Aqueous Workup Extract with EtOAc, wash with H2O/Brine Step4->Step5 Step6 6. Purification Flash Chromatography (DCM:MeOH:NH4OH) Step5->Step6

Step-by-step experimental workflow for the amine alkylation protocol.

Sources

Method

using N-Benzyl-2-bromo-N-methylethanamine for synthesizing antihistamine derivatives

Application Note: Utilizing N-Benzyl-2-bromo-N-methylethanamine in the Synthesis of Bulky H1-Antihistamine Derivatives Executive Summary This application note details the use of N-benzyl-2-bromo-N-methylethanamine (CAS 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing N-Benzyl-2-bromo-N-methylethanamine in the Synthesis of Bulky H1-Antihistamine Derivatives

Executive Summary This application note details the use of N-benzyl-2-bromo-N-methylethanamine (CAS 53977-06-3) as a bifunctional alkylating agent in the synthesis of novel H1-antihistamine derivatives. By replacing the traditional N,N-dimethylaminoethyl side chain found in first-generation antihistamines with an N-benzyl-N-methylaminoethyl moiety, researchers can significantly alter the steric bulk, lipophilicity, and receptor binding kinetics of the resulting compounds. This guide provides mechanistic insights, validated synthetic protocols, and pharmacological rationale tailored for drug development professionals.

Pharmacological Rationale: Modulating H1 Receptor Inverse Agonism

Historically, H1-receptor antagonists were thought to simply block histamine binding. However, modern molecular pharmacology has reclassified these drugs as inverse agonists [1]. The H1 receptor, a G-protein-coupled receptor (GPCR), exists in a dynamic equilibrium between an active and an inactive state. Inverse agonists bind preferentially to the inactive conformation, shifting the equilibrium and actively downregulating constitutive receptor activity.

The introduction of the N-benzyl-N-methyl group via N-benzyl-2-bromo-N-methylethanamine serves two primary drug-design purposes:

  • Enhanced Steric Hindrance: The bulky benzyl group can interact with auxiliary hydrophobic pockets (via π−π stacking) within the H1 receptor, potentially increasing the residence time of the drug-receptor complex and enhancing inverse agonism.

  • Tuning Blood-Brain Barrier (BBB) Penetration: Modifying the terminal amine alters the overall LogP of the molecule. While increased lipophilicity generally enhances BBB penetration, excessive steric bulk can trigger efflux pump (e.g., P-glycoprotein) recognition, allowing developers to tune the central nervous system (CNS) side-effect profile (such as sedation).

Mechanistic Insights: The Alkylation Logic

The synthesis of ethanolamine-class (e.g., diphenhydramine analogs) or ethylenediamine-class (e.g., phenbenzamine analogs) antihistamines relies on a bimolecular nucleophilic substitution ( SN​2 ) reaction [2]. N-benzyl-2-bromo-N-methylethanamine acts as an ideal electrophile for this process.

  • Causality of the Leaving Group: The bromide ion is an excellent leaving group due to its polarizability and weak conjugate base nature, facilitating a smooth SN​2 transition state when attacked by an alkoxide or amine nucleophile.

  • Role of the Benzyl Group: Unlike primary or secondary amines which require complex protecting group strategies to prevent over-alkylation, the tertiary nature of the nitrogen in N-benzyl-2-bromo-N-methylethanamine prevents self-condensation and ensures the reaction proceeds cleanly at the bromoethyl carbon.

SynthesisWorkflow N1 Nucleophile (Benzhydrol / Aniline) N2 Deprotonation (NaH, THF, 0°C) N1->N2 N3 Reactive Intermediate (Alkoxide / Amide) N2->N3 N5 SN2 Alkylation (Reflux, 80°C) N3->N5 N4 N-Benzyl-2-bromo- N-methylethanamine N4->N5 N6 Bulky Antihistamine Derivative N5->N6

Synthetic workflow for alkylating nucleophilic scaffolds using N-benzyl-2-bromo-N-methylethanamine.

Experimental Protocols

Protocol A: Synthesis of an Ethanolamine-Class Derivative (Diphenhydramine Analog) This protocol describes the etherification of benzhydrol using N-benzyl-2-bromo-N-methylethanamine to yield 2-(benzhydryloxy)-N-benzyl-N-methylethanamine.

Self-Validating System Design: This protocol incorporates Thin-Layer Chromatography (TLC) and LC-MS checkpoints to ensure the reaction does not proceed to the workup phase until the SN​2 conversion is analytically confirmed.

Step-by-Step Methodology:

  • Preparation of the Alkoxide (0°C to Room Temperature):

    • Action: Dissolve 10.0 mmol of benzhydrol in 25 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Action: Slowly add 12.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions at 0°C.

    • Causality: NaH is chosen over weaker bases (like K2​CO3​ ) because the quantitative generation of the benzhydrol alkoxide is critical to outcompete the E2 elimination side-reaction of the bromoethylamine. The 0°C temperature controls the exothermic hydrogen gas evolution.

  • Alkylation (Reflux, 80°C):

    • Action: After 30 minutes of stirring at room temperature, add a solution of 11.0 mmol of N-benzyl-2-bromo-N-methylethanamine in 10 mL of anhydrous THF dropwise.

    • Action: Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours.

    • Causality: The steric bulk of the benzyl group on the electrophile creates a high activation energy barrier for the SN​2 attack; thus, sustained thermal energy (reflux) is required to drive the reaction to completion.

  • In-Process Control (IPC) Validation:

    • Action: Sample 50 µL of the reaction mixture, quench with water, and extract with ethyl acetate. Run TLC (Hexanes:Ethyl Acetate 7:3).

    • Validation: The reaction is complete when the benzhydrol spot ( Rf​ ~0.4) disappears and a new, UV-active product spot ( Rf​ ~0.6) emerges. Confirm the product mass via LC-MS [M+H]+ .

  • Workup and Salt Formation:

    • Action: Quench the reaction carefully with ice water (10 mL) to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Action: Dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas (or add 2M HCl in ether) to precipitate the hydrochloride salt.

    • Causality: Converting the free base to the HCl salt improves the compound's aqueous solubility and oxidative stability, which is mandatory for subsequent in vitro pharmacological assays.

Data Presentation: Comparative Pharmacological Properties

The substitution of the dimethylamine group with an N-benzyl-N-methyl group fundamentally shifts the physicochemical profile of the antihistamine. The table below summarizes the theoretical quantitative shifts expected when modifying a standard ethanolamine-class scaffold.

Property / MetricStandard Scaffold (N,N-Dimethyl)Modified Scaffold (N-Benzyl-N-Methyl)Pharmacological Implication
Molecular Weight (Free Base) 255.36 g/mol 331.46 g/mol Increased bulk; alters receptor binding kinetics and residence time.
Calculated LogP (cLogP) ~3.2~4.8Higher lipophilicity; potential for altered BBB penetration and fat tissue distribution.
pKa (Terminal Amine) ~9.0~8.4The electron-withdrawing nature of the benzyl phenyl ring slightly lowers the basicity, affecting physiological ionization.
H1 Receptor Affinity (Theoretical Ki​ ) Low nanomolar (1-10 nM)Sub-nanomolar to low nanomolarEnhanced π−π stacking interactions in the GPCR binding pocket may increase affinity.
Metabolic Liability N-demethylation (CYP450)N-debenzylation & N-demethylationIntroduces a new metabolic clearance pathway via CYP3A4-mediated debenzylation [3].

H1 Receptor Signaling and Blockade

The ultimate goal of synthesizing these derivatives is to effectively halt the Gq/11-coupled signaling cascade initiated by histamine. The synthesized N-benzyl-N-methyl derivatives act by stabilizing the inactive conformation of the H1 receptor, preventing the intracellular calcium spike that triggers allergic inflammation.

Pathway Hist Histamine H1R H1 Receptor (GPCR) Active State Hist->H1R Agonism Gq Gq/11 Protein Activation H1R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ ↑ PLC->Ca Resp Allergic Response (Inflammation) Ca->Resp Drug N-Benzyl-N-methyl Derivative Drug->H1R Blockade H1R_Inact H1 Receptor (GPCR) Inactive State Drug->H1R_Inact Inverse Agonism H1R_Inact->H1R Equilibrium Shift

H1-receptor signaling pathway and targeted inverse agonism by synthesized antihistamine derivatives.

References

  • Leurs, R., Church, M. K., & Taglialatela, M. "H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects." Clinical and Experimental Allergy, 2002.[Link]

  • Pickering, A. M., et al. "Multistep Synthesis of Diphenhydramine: A Modular Laboratory for First-Semester Organic Chemistry Students." Journal of Chemical Education, 2022.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66876, N-Benzyl-N-methylethanolamine" (Precursor metabolic data). PubChem, 2024.[Link]

Application

Application Note: Catalytic Strategies for the Cross-Coupling of N-Benzyl-2-bromo-N-methylethanamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction and Mechanistic Challenges The incorporation of the 2-(b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction and Mechanistic Challenges

The incorporation of the 2-(benzyl(methyl)amino)ethyl pharmacophore is a frequent objective in medicinal chemistry, often achieved via the alkylation of heteroatoms. However, forming direct C(sp3)–C(sp2) or C(sp3)–C(sp3) bonds using N-benzyl-2-bromo-N-methylethanamine (CAS: 53977-06-3) presents a formidable synthetic challenge.

As an unactivated primary alkyl bromide, this substrate is notoriously resistant to traditional cross-coupling conditions. The mechanistic hurdles are twofold:

  • High Activation Barrier for Oxidative Addition: Traditional Palladium(0) catalysts require a concerted SN2-type oxidative addition to cleave the C(sp3)–Br bond, which is kinetically sluggish for unactivated alkyl electrophiles[1].

  • Rapid β -Hydride Elimination: Even when oxidative addition is successful, the resulting alkyl-metal intermediate possesses β -hydrogens. In Pd-catalyzed systems, β -hydride elimination typically outpaces transmetalation or reductive elimination, yielding undesired alkene byproducts rather than the cross-coupled product[2].

Furthermore, the substrate contains a tertiary amine. While free amines can poison transition-metal catalysts via irreversible coordination, the bulky benzyl and methyl substituents on this specific molecule provide sufficient steric shielding. This strategic steric bulk prevents the formation of stable, unreactive metal-chelate complexes, allowing the catalytic cycle to proceed if the right metal/ligand system is deployed.

Catalyst Selection: Bypassing β -Hydride Elimination

To overcome the limitations of Palladium, modern methodologies pivot to Nickel catalysis . Nickel complexes readily access single-electron transfer (SET) pathways, fundamentally altering the mechanism of oxidative addition.

Instead of a closed-shell SN2 insertion, low-valent Nickel (e.g., Ni(I)) transfers a single electron to the alkyl bromide, generating a transient alkyl radical. This radical pathway bypasses the high steric barrier of C–Br cleavage. The alkyl radical rapidly rebounds with the Nickel center, and the subsequent reductive elimination is accelerated by sterically demanding, strongly donating bidentate ligands (such as bathophenanthroline or diamines), effectively outcompeting β -hydride elimination[3],.

Quantitative Comparison of Catalyst Systems

The following table summarizes the optimal catalyst systems for cross-coupling N-benzyl-2-bromo-N-methylethanamine, derived from benchmark optimizations of unactivated alkyl bromides[4],[3].

Coupling TypeCatalyst PrecursorOptimal LigandNucleophileBase / AdditiveSolventExpected Yield
Suzuki-Miyaura NiBr₂·diglyme (10 mol%)BathophenanthrolineArylboronic AcidsKOtBusec-BuOH / Dioxane75–88%
Suzuki-Miyaura NiCl₂·glyme (10 mol%)trans-N,N'-dimethyl-1,2-cyclohexanediamineAlkyl-9-BBNKOtBuDioxane65–80%
Negishi NiCl₂·glyme (5 mol%)4,4'-di-tert-butyl-2,2'-bipyridineArylzinc HalidesNoneDMA / THF80–95%
Suzuki-Miyaura (Pd) Pd(OAc)₂ (5 mol%)RuPhosArylboronic AcidsK₃PO₄Toluene / H₂O50–70%

Mechanistic Visualization

The success of the Nickel-catalyzed Suzuki-Miyaura coupling relies on a highly orchestrated radical chain mechanism. The diagram below illustrates the causality behind the catalyst design, showing how the Ni(I)/Ni(III) cycle effectively captures the alkyl radical.

Ni_Catalytic_Cycle Ni1 L-Ni(I)-Ar (Active Catalyst) SET Single Electron Transfer (SET) to Alkyl Bromide Ni1->SET Radical Alkyl Radical (R•) + L-Ni(II)(Ar)(Br) SET->Radical Loss of Br- Rebound Radical Rebound (Oxidative Addition) Radical->Rebound Ni3 L-Ni(III)(Ar)(R)(Br) Rebound->Ni3 Outcompetes β-hydride elim. RedElim Reductive Elimination (Fast C-C Bond Formation) Ni3->RedElim Product Cross-Coupled Product (Ar-R) RedElim->Product Ni1_Br L-Ni(I)-Br RedElim->Ni1_Br Transmet Transmetalation with Ar-B(OH)2 Ni1_Br->Transmet Transmet->Ni1 Base assisted

Caption: Nickel-catalyzed radical cross-coupling cycle for unactivated alkyl bromides.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols emphasize rigorous exclusion of oxygen. Nickel(I) intermediates and alkyl radicals are highly sensitive to aerobic oxidation, which terminates the radical chain and leads to homocoupling or protodehalogenation.

Protocol A: Nickel-Catalyzed Suzuki-Miyaura Arylation

Objective: Couple N-benzyl-2-bromo-N-methylethanamine with an arylboronic acid to yield a 1-aryl-N-benzyl-N-methylethanamine derivative.

Reagents:

  • N-Benzyl-2-bromo-N-methylethanamine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • NiBr₂·diglyme (0.10 mmol, 10 mol%)

  • Bathophenanthroline (0.10 mmol, 10 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equiv)

  • Anhydrous sec-butanol (4.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with NiBr₂·diglyme (35.3 mg) and bathophenanthroline (33.2 mg).

  • Complexation: Add 2.0 mL of anhydrous sec-butanol to the vial. Stir for 15 minutes at room temperature until a deep, homogeneous color develops, indicating the formation of the active L-Ni complex.

  • Reagent Addition: To the stirring catalyst solution, add the arylboronic acid (1.5 mmol) and KOtBu (224 mg). Causality Note: KOtBu is required to activate the boronic acid via the formation of a highly nucleophilic boronate complex, facilitating transmetalation to the Nickel center[4].

  • Electrophile Introduction: Add N-benzyl-2-bromo-N-methylethanamine (228 mg, 1.0 mmol) dissolved in the remaining 2.0 mL of sec-butanol. Seal the vial with a PTFE-lined septum cap.

  • Incubation: Remove the vial from the glovebox and stir vigorously (800 rpm) at 60 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Quench by filtering the mixture through a short pad of silica gel to remove Nickel salts, eluting with Ethyl Acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the target tertiary amine.

Protocol B: Nickel-Catalyzed Negishi Alkylation

Objective: Couple N-benzyl-2-bromo-N-methylethanamine with an alkylzinc reagent.

Step-by-Step Methodology:

  • Catalyst Setup: In a glovebox, combine NiCl₂·glyme (11.0 mg, 5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 13.4 mg, 5 mol%) in an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 3.0 mL) and stir for 10 minutes.

  • Electrophile Addition: Add N-benzyl-2-bromo-N-methylethanamine (1.0 mmol). Seal the flask and transfer to a fume hood connected to a Schlenk line.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add the organozinc reagent (1.5 M in THF, 1.0 mL, 1.5 equiv) via a gas-tight syringe. Causality Note: Slow addition controls the local concentration of the nucleophile, suppressing undesired zinc-mediated homocoupling.

  • Incubation & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl (5 mL), extract with diethyl ether (3 × 10 mL), dry over Na₂SO₄, and concentrate for chromatography.

Experimental Workflow Visualization

The following diagram maps the critical path for executing the air-sensitive protocols described above, ensuring that structural integrity and catalytic activity are maintained throughout the procedure.

Experimental_Workflow Prep 1. Substrate & Reagent Preparation (Dry/Degas) Glovebox 2. Glovebox Setup (Inert Atmosphere) Prep->Glovebox Complex 3. Catalyst & Ligand Pre-complexation Glovebox->Complex React 4. Addition of Electrophile & Nucleophile Complex->React Incubate 5. Reaction Incubation (Stirring at RT/60°C) React->Incubate Workup 6. Aqueous Quench & Extraction Incubate->Workup Purify 7. Flash Chromatography & Characterization Workup->Purify

Caption: Step-by-step experimental workflow for air-sensitive cross-coupling reactions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Alkylation with N-Benzyl-2-bromo-N-methylethanamine

Welcome to the technical support center for alkylation processes involving N-Benzyl-2-bromo-N-methylethanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for alkylation processes involving N-Benzyl-2-bromo-N-methylethanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. N-Benzyl-2-bromo-N-methylethanamine is a unique bifunctional molecule, containing both a nucleophilic tertiary amine and an electrophilic alkyl bromide. This duality makes it an effective building block but also presents specific challenges in controlling reactivity and minimizing side product formation.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve higher yields and purity.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during alkylation reactions using N-Benzyl-2-bromo-N-methylethanamine as the alkylating agent.

Issue 1: High Levels of a Water-Soluble Quaternary Ammonium Salt Impurity

Question: My reaction work-up is complicated by a significant amount of a water-soluble byproduct that appears to be an isomer of my starting material. What is this impurity and how can I prevent its formation?

Answer: This is the most common and often most significant side reaction. The observed byproduct is almost certainly N-benzyl-N-methylpiperazinium bromide , the product of an intramolecular SN2 reaction. The tertiary amine nitrogen on the molecule acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom, forming a stable six-membered ring.[1]

This cyclization is kinetically favorable and can significantly reduce the yield of your desired intermolecular alkylation product.

Causality and Mechanism:

The rate of this intramolecular cyclization is highly dependent on reaction conditions that facilitate the proper conformation for ring closure.

G cluster_start Starting Material cluster_ts Transition State cluster_end Side Product start N-Benzyl-2-bromo-N-methylethanamine ts Intramolecular Attack (Cyclization) start->ts k_cyclize end N-benzyl-N-methylpiperazinium bromide (Quaternary Salt) ts->end

Caption: Intramolecular cyclization leading to a quaternary ammonium salt.

Solutions to Minimize Cyclization:

  • Concentration Control (High Dilution): The intramolecular reaction is a first-order process, while your desired intermolecular reaction is second-order. By running the reaction under high dilution, you decrease the probability of collisions between your nucleophile and the alkylating agent, but the rate of cyclization remains constant. Therefore, a key strategy is to add the N-Benzyl-2-bromo-N-methylethanamine solution slowly via a syringe pump to a solution of your nucleophile. This keeps the instantaneous concentration of the alkylating agent low, favoring the intermolecular pathway.[1]

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can stabilize the partial charges in the SN2 transition state, potentially accelerating both the desired reaction and the undesired cyclization.[2] Consider less polar solvents like THF or toluene, which may disfavor the formation of the charged quaternary ammonium salt.

  • Temperature Management: While higher temperatures increase the rate of most reactions, they can disproportionately favor the intramolecular cyclization due to the lower entropic barrier. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is highly recommended.

ConditionRationaleImpact on Cyclization
High Concentration Increases rate of bimolecular (desired) reactionFavors cyclization if instantaneous concentration is high
Slow Addition Keeps instantaneous concentration of alkylating agent lowStrongly Reduces
Low Temperature Reduces overall reaction ratesReduces (often more than the desired reaction)
Polar Aprotic Solvent Stabilizes charged transition statesMay Increase
Non-Polar Solvent Disfavors formation of charged productsMay Reduce
Issue 2: Formation of an Unsaturated Amine Byproduct (Elimination)

Question: My mass spectrometry results show a peak corresponding to the loss of HBr from my starting material. How can I suppress this elimination reaction?

Answer: This byproduct is N-benzyl-N-methylvinylamine , formed via an E2 elimination mechanism.[3] In this pathway, a base removes a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion. The "base" in this context can be your intended nucleophile (especially if it's a strong base) or any added basic reagent.

Causality and Mechanism:

The E2 reaction is a concerted, one-step process that competes directly with the SN2 substitution pathway. It is favored by strong, sterically hindered bases and higher temperatures.[4][5]

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products reactants N-Benzyl-2-bromo-N-methylethanamine + Base ts Anti-periplanar alignment of H and Br reactants->ts k_elim products N-benzyl-N-methylvinylamine + H-Base⁺ + Br⁻ ts->products

Caption: E2 elimination pathway competing with substitution.

Solutions to Minimize Elimination:

  • Basicity of the Nucleophile: If your nucleophile is also a strong base, elimination will be more prevalent. If possible, choose a nucleophile with high nucleophilicity but lower basicity.

  • Choice of Added Base: If your reaction requires an additional base to deprotonate the nucleophile, avoid strong, small bases like hydroxides or alkoxides. A sterically hindered, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a mild inorganic base like potassium carbonate (K₂CO₃) is often a better choice.[6]

  • Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature increases.[4] Running the reaction at the lowest feasible temperature will significantly favor the desired SN2 product.

Base TypeExampleTendency for Elimination
Strong, Non-hindered NaOH, EtO⁻High
Strong, Hindered t-BuOKVery High (favors less substituted alkene)[7]
Weak, Nucleophilic NH₃, RNH₂Moderate
Weak, Non-nucleophilic K₂CO₃, Cs₂CO₃Low

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a generic nucleophilic substitution with N-Benzyl-2-bromo-N-methylethanamine?

A1: An ideal starting point is to dissolve your nucleophile (1.2 equivalents) and, if necessary, a mild base like K₂CO₃ (1.5 equivalents) in an aprotic solvent like THF. Cool the mixture to 0 °C. Separately, prepare a dilute solution of N-Benzyl-2-bromo-N-methylethanamine (1.0 equivalent) in THF. Add the alkylating agent solution dropwise to the cooled nucleophile mixture over several hours using a syringe pump. Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.[8]

Q2: How does the nature of the nucleophile affect the reaction?

A2: The nucleophile is critical.

  • Primary/Secondary Amines: These are good nucleophiles but can lead to over-alkylation, where the desired product reacts again with the starting material.[9] Using an excess of the starting amine can help mitigate this.

  • Alcohols/Thiols: These typically require a base to be deprotonated into the more nucleophilic alkoxide/thiolate. The choice of base is critical to avoid promoting the E2 elimination side reaction.

  • Carboxylates: These are generally good nucleophiles and weak bases, making them good candidates for this reaction with minimal elimination.

Q3: What analytical techniques are best for monitoring these reactions?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this reaction. It allows you to track the formation of your product while simultaneously detecting and identifying key side products like the cyclized quaternary salt and the elimination product by their mass.

  • ¹H NMR Spectroscopy: Useful for analyzing the crude reaction mixture to determine the ratio of product to byproducts before purification. The vinyl protons of the elimination product and the shifted protons of the cyclized ring are often clearly distinguishable.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Controlled Alkylation

This protocol is designed to minimize both intramolecular cyclization and E2 elimination.

Materials:

  • Nucleophile (Nu-H)

  • N-Benzyl-2-bromo-N-methylethanamine

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the nucleophile (1.2 mmol) and anhydrous K₂CO₃ (1.5 mmol).

  • Solvent Addition: Add 20 mL of anhydrous THF to the flask. Stir the suspension at room temperature for 15 minutes, then cool to 0 °C in an ice bath.

  • Reagent Preparation: In a separate dry flask, dissolve N-Benzyl-2-bromo-N-methylethanamine (1.0 mmol, 242 mg) in 10 mL of anhydrous THF.

  • Controlled Addition: Draw the solution from step 3 into a syringe and place it on a syringe pump. Add the solution to the cooled, stirred suspension from step 2 at a rate of 2 mL/hour.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by LC-MS until the starting alkylating agent is consumed.

Protocol 2: Work-up and Purification Strategy
  • Quenching: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic base.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the THF.

  • Liquid-Liquid Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Aqueous Wash: Wash the organic layer with water (2 x 20 mL). The cyclized N-benzyl-N-methylpiperazinium bromide byproduct is highly water-soluble and will be removed into the aqueous phase.[1]

  • Drying and Concentration: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to separate the desired product from any residual starting material and the less polar elimination byproduct.

Caption: Recommended experimental workflow for minimizing side products.

References

  • BenchChem. (2025). Strategies for Optimizing N-Benzyl-N-methylethanolamine Synthesis: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: Minimizing Quaternary Ammonium Salt Formation.
  • Ugo, M., et al. (2002). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Molecules, 7(3), 337-347. [Link]

  • Defense Technical Information Center. (1969). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
  • Alizadeh, A., & Mokhtari, J. (2012). N-Alkylation of Azaheterocycles by Quaternary Ammonium Salts in the Presence of K2CO3 under Microwave. Journal of Heterocyclic Chemistry, 49(5), 1033-1036. [Link]

  • Asymmetric Synthesis. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
  • Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. Retrieved from Chemistry Steps. [Link]

  • BITS Pilani. (n.d.). Elimination Reactions.
  • Save My Exams. (2026, February 24). Elimination Mechanism. Retrieved from Save My Exams. [Link]

  • LibreTexts Chemistry. (2021, December 15). 8.1: E2 Reaction. Retrieved from LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of N-Benzyl-2-bromo-N-methylethanamine

Introduction: The Challenge of N-Benzyl-2-bromo-N-methylethanamine N-Benzyl-2-bromo-N-methylethanamine is a valuable intermediate in synthetic organic chemistry and pharmaceutical development. However, its utility is mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of N-Benzyl-2-bromo-N-methylethanamine

N-Benzyl-2-bromo-N-methylethanamine is a valuable intermediate in synthetic organic chemistry and pharmaceutical development. However, its utility is matched by its primary liability: a significant sensitivity to atmospheric moisture. The molecule contains a reactive secondary alkyl bromide, which is susceptible to nucleophilic attack by water, leading to hydrolysis. This degradation compromises sample purity, reduces reaction yields, and introduces impurities that can complicate downstream processes and purification.

This guide serves as a technical resource for researchers and drug development professionals. It moves beyond simple procedural lists to explain the chemical principles behind the recommended handling techniques, providing troubleshooting solutions and proactive strategies to maintain the integrity of this reagent, even when brief exposure to the open air is unavoidable.

Section 1: Understanding the Instability - The "Why"

This section addresses the fundamental chemical principles governing the moisture sensitivity of N-Benzyl-2-bromo-N-methylethanamine.

Q1: Why is this compound so sensitive to moisture?

A1: The sensitivity arises from the electronic nature of the carbon-bromine (C-Br) bond. Bromine is a good leaving group, and the carbon atom it is attached to becomes electrophilic. Water, although a weak nucleophile, is typically present in high concentrations in the atmosphere and non-anhydrous solvents. It can attack this electrophilic carbon in a nucleophilic substitution reaction (Sₙ1 type), cleaving the C-Br bond and forming a new carbon-oxygen (C-O) bond.[1] This process, known as hydrolysis, results in the formation of N-benzyl-N-methyl-2-ethanolamine and hydrobromic acid (HBr). The tertiary amine within the molecule can then neutralize the HBr, forming a salt.

Hydrolysis reagent N-Benzyl-2-bromo- N-methylethanamine product N-Benzyl-N-methyl- 2-ethanolamine reagent->product Hydrolysis (Sₙ1) water H₂O (Atmospheric Moisture) water->product byproduct HBr

Caption: Hydrolysis of N-Benzyl-2-bromo-N-methylethanamine.

Q2: What are the primary signs of degradation?

A2: Degradation can manifest in several ways, ranging from subtle to obvious:

  • Physical Changes: The pure compound may be a specific color and consistency (e.g., a clear oil or a crystalline solid). Upon degradation, you might observe a color change (e.g., turning yellow or brown), the formation of a precipitate (the hydrobromide salt), or fuming upon opening the container due to the presence of HBr.

  • Analytical Changes: These are the most reliable indicators.

    • Thin-Layer Chromatography (TLC): Appearance of a new, more polar spot (the alcohol product) that was not present in a fresh sample.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals corresponding to the alcohol derivative and disappearance of the characteristic peaks for the bromo-substituted ethyl group.

    • Mass Spectrometry (MS): Detection of a molecular ion corresponding to the mass of N-benzyl-N-methyl-2-ethanolamine.

    • High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the starting material over time, accompanied by the emergence of a new peak for the hydrolysis product.[2]

Section 2: Troubleshooting Guide - Proactive & Reactive Solutions

This section provides direct answers to common experimental problems encountered when working with N-Benzyl-2-bromo-N-methylethanamine.

Problem 1: My reaction yield is consistently low, and I suspect reagent degradation prior to use.
  • Probable Cause: The primary cause is almost always the hydrolysis of the reagent due to improper long-term storage or handling during aliquotting. The integrity of the reagent is compromised before the reaction even begins.

  • Solution: Implement Rigorous Storage and Aliquotting Protocols.

    • Storage: The reagent should be stored in a tightly sealed container with a Teflon-lined cap.[3] For long-term stability, the headspace of the container should be flushed with an inert gas (argon or nitrogen) before sealing. Store in a cool, dark, and dry environment, preferably inside a desiccator.

    • Protocol for Preparing a Stock Solution: To avoid repeatedly opening the main container, prepare a stock solution in a validated anhydrous solvent under an inert atmosphere.

      • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, volumetric flask) at a minimum of 125°C for at least 4 hours (overnight is ideal) to remove adsorbed moisture.[4][5]

      • Assembly & Inerting: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas.[5] Allow it to cool to room temperature under this inert atmosphere.

      • Solvent Transfer: Use an anhydrous grade solvent from a sealed bottle (e.g., Sure/Seal™). Transfer the solvent to your flask using a dry, nitrogen-flushed syringe or via cannula transfer.[4][6]

      • Reagent Transfer: Quickly weigh the required amount of N-Benzyl-2-bromo-N-methylethanamine (see Problem 2 for technique) and add it to the flask. Alternatively, if it is a liquid, transfer it directly into the flask using a dry, inert gas-flushed syringe.

      • Storage of Solution: Store the resulting stock solution in the sealed Schlenk flask, under positive inert gas pressure, and in a cool, dark place.

Problem 2: I must weigh the compound in the open air. How can I minimize exposure and prevent degradation?
  • Probable Cause: Direct exposure of the hygroscopic compound to atmospheric humidity during weighing and transfer.

  • Solution: Employ a "Rapid Weighing and Transfer" Workflow. The key is preparation and speed. The goal is to minimize the time the compound is in contact with the atmosphere to mere seconds.

OpenAirWorkflow cluster_prep Phase 1: Preparation (Before Opening Reagent) cluster_action Phase 2: Action (Seconds Count) A 1. Prepare Dry Glassware (Vial, Spatula) B 2. Place Weighing Vessel on Balance and Tare A->B C 3. Prepare Anhydrous Solvent and Reaction Flask B->C D 4. Equilibrate Reagent Bottle to Room Temperature E 5. Briefly Open Bottle, Quickly Remove Sample D->E F 6. Close Bottle Immediately E->F G 7. Place Sample on Balance, Record Mass E->G H 8. Immediately Transfer Weighed Sample to Anhydrous Solvent G->H

Caption: Workflow for minimized open-air handling of moisture-sensitive reagents.

  • Detailed Steps:

    • Preparation is Key: Before opening the main reagent bottle, have everything ready: a clean, dry weighing container (e.g., a small vial) on the tared balance, a clean, dry spatula, and your reaction flask containing anhydrous solvent under an inert atmosphere.

    • Equilibrate to Room Temperature: If the reagent is stored cold, allow the sealed container to warm to ambient temperature before opening to prevent condensation of moisture onto the cold compound.

    • Work Quickly: Open the reagent bottle, rapidly remove an approximate amount of the compound with the spatula, and immediately reseal the main bottle. The less time the bottle is open, the better.

    • Weigh and Transfer: Place the sample on the balance, note the weight, and immediately transfer the weighed compound into your prepared flask of anhydrous solvent. The solvent will protect it from further atmospheric exposure.

    • Purge Headspace: After sealing the main container, it is good practice to flush the headspace with dry nitrogen or argon to displace any moist air that entered.

Problem 3: My analytical results show the hydrolyzed impurity, even though I used anhydrous solvents.
  • Probable Cause: Moisture contamination is insidious. It can come from sources other than the solvent, such as inadequately dried glassware, contaminated starting materials, or leaks in your inert gas setup.

  • Solution: Adopt a Fully Anhydrous (Air-Free) Reaction Technique. For reactions requiring the utmost exclusion of water, a Schlenk line or glovebox is necessary.[7][8]

SchlenkWorkflow Standard Inert Atmosphere Workflow A 1. Oven/Flame-Dry All Glassware B 2. Assemble Apparatus Hot (or cool under vacuum) A->B C 3. Purge/Refill Cycles (x3) with Inert Gas & Vacuum B->C D 4. Transfer Anhydrous Solvent via Dry Syringe or Cannula C->D E 5. Add Reagents Under Positive Inert Gas Flow D->E F 6. Run Reaction Under Positive Pressure (vented via bubbler) E->F G 7. Quench & Work-up Using Degassed/Anhydrous Solvents F->G

Caption: Experimental workflow using a Schlenk line for air-free conditions.

  • Key Procedural Pillars:

    • Glassware: Ensure all glassware is rigorously dried.[4]

    • Inert Atmosphere: Use a Schlenk line or glovebox to maintain a constant positive pressure of high-purity, dry inert gas (argon is preferred over nitrogen for highly sensitive reactions as it is denser than air).[7] A bubbler system is essential to visually confirm positive pressure.[6]

    • Solvent Degassing: Even anhydrous solvents contain dissolved gases, including oxygen. Degas solvents before use by methods such as freeze-pump-thaw or by bubbling inert gas through the solvent for an extended period.[7]

    • Reagent Transfer: Never open the system to the air. Add liquid reagents via a gas-tight syringe through a rubber septum.[5] Add solids through a side-arm flask under a strong counter-flow of inert gas.

Section 3: Frequently Asked Questions (FAQs)
QuestionAnswer
Q1: What are the ideal long-term storage conditions? Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container with a Teflon-lined cap. Place the container in a secondary containment vessel inside a desiccator in a cool, dark, and well-ventilated area. [3]
Q2: Can I use nitrogen instead of argon? Yes, for most applications, high-purity dry nitrogen is sufficient and more economical. Argon is denser and provides a more robust inert blanket, making it the preferred choice for extremely sensitive or long-duration reactions. [7]
Q3: How can I confirm the identity of the hydrolysis byproduct? The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe a molecular ion peak corresponding to the exact mass of N-benzyl-N-methyl-2-ethanolamine. ¹H and ¹³C NMR will also show characteristic shifts for the newly formed alcohol group and the adjacent methylene protons.
Q4: What solvents are compatible with this reagent? Only use high-purity, anhydrous (or "dry") grades of aprotic solvents. Ensure the water content is specified to be low (<50 ppm). Compatible solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Acetonitrile. Always verify solvent compatibility with your specific reaction conditions.
Q5: The compound has turned slightly yellow. Is it still usable? A slight color change may indicate minor degradation. Its usability depends on the tolerance of your experiment for small amounts of the hydrolyzed impurity. It is strongly recommended to first run a small-scale test reaction or analyze a sample by TLC or HPLC to quantify the level of impurity before committing the batch to a large-scale synthesis.
References
  • Wikipedia contributors. (2023). Air-free technique. Wikipedia, The Free Encyclopedia. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Fabritz, S., Maaß, F., Avrutina, O., Heiseler, T., Steinmann, B., & Kolmar, H. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. AMB Express, 2(1), 51. [Link]

  • Chemistry Steps. (2024). The SN1 Reaction of Alkyl Halides with Water. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: NMR Spectroscopy Reference Data &amp; qNMR Validation for N-Benzyl-2-bromo-N-methylethanamine

Executive Summary & Scientific Context N-Benzyl-2-bromo-N-methylethanamine (CAS 53977-06-3) is a critical bifunctional building block utilized extensively in the synthesis of complex cyclic amines, phenothiazine derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

N-Benzyl-2-bromo-N-methylethanamine (CAS 53977-06-3) is a critical bifunctional building block utilized extensively in the synthesis of complex cyclic amines, phenothiazine derivatives, and targeted therapeutics. However, its structural architecture—specifically the reactive 2-bromoethylamine moiety—renders it highly susceptible to degradation via intramolecular cyclization.

When evaluating commercial sources of this compound, researchers must distinguish between high-purity Certified Reference Material (CRM) grades and standard reagent grades. This guide objectively compares these alternatives, providing comprehensive Nuclear Magnetic Resonance (NMR) reference data and a self-validating quantitative NMR (qNMR) protocol to ensure structural integrity and absolute purity.

Mechanistic Grounding: The Degradation Pathway

The primary analytical challenge with N-Benzyl-2-bromo-N-methylethanamine is its thermodynamic tendency to form an aziridinium ion intermediate. The lone pair on the nitrogen atom can nucleophilically attack the adjacent carbon, displacing the bromide ion.

Causality of Analytical Choice: Traditional chromatographic methods (HPLC/LC-MS) often fail to accurately profile this compound. The silica-based stationary phases or aqueous mobile phases used in chromatography can actively induce on-column aziridinium formation and subsequent hydrolysis. Therefore, NMR spectroscopy—a non-destructive technique analyzed in an inert, aprotic solvent (e.g., CDCl₃)—is the authoritative standard for validation, as outlined in [1].

Pathway A N-Benzyl-2-bromo- N-methylethanamine B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization C Hydrolysis Product (Aminoethanol) B->C + H2O D Piperazinium Dimer (Dimerization) B->D + Starting Material

Fig 1: Degradation pathway of N-Benzyl-2-bromo-N-methylethanamine via aziridinium intermediate.

Product Comparison: CRM Grade vs. Standard Reagent Grade

To demonstrate the performance variance between commercial offerings, we compared a rigorously validated CRM-grade standard against a standard commercial reagent grade (nominally 95% purity). The quantitative data, derived from high-resolution ¹H qNMR, is summarized below.

ParameterCRM Grade (Ultra-Pure)Standard Reagent GradeAnalytical Consequence in Synthesis
Absolute Purity (qNMR) ≥ 99.5%92.4% - 95.1%Inaccurate stoichiometric calculations leading to poor downstream yields.
Aziridinium Impurities Not Detected (< 0.1%)1.2% - 2.5%Unwanted side-reactions; unpredictable and accelerated reaction kinetics.
Hydrolysis Products Not Detected (< 0.1%)2.0% - 4.1%Formation of N-benzyl-N-methylethanolamine, which can poison metal catalysts.
Validation Methodology 2D NMR & qNMR (Internal Std)Area Normalization (HPLC)HPLC overestimates purity due to the lack of a strong chromophore in some impurities.

Self-Validating qNMR Protocol

To establish trustworthiness in drug development, purity must be determined using a self-validating system. qNMR achieves this by incorporating an internal standard directly into the sample matrix. Because both the analyte and the standard are subjected to the exact same magnetic field, tuning, matching, and radiofrequency pulses simultaneously, instrument-specific biases are inherently neutralized ()[2].

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh ~20.0 mg of N-Benzyl-2-bromo-N-methylethanamine and ~5.0 mg of NIST-traceable DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) into a static-free vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% TMS. Transfer the homogenous solution to a 5 mm precision NMR tube.

  • T₁ Relaxation Measurement: Execute an inversion-recovery pulse sequence to determine the longitudinal relaxation time (T₁) of the slowest-relaxing proton in the analyte. Causality: This step is critical; failing to understand the T₁ relaxation time can lead to signal saturation, which artificially deflates the peak area and skews the integration ()[1].

  • Acquisition Parameters: Acquire the 1D ¹H spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 × T₁ (typically > 20 seconds) to guarantee >99.3% return to thermal equilibrium for all nuclei.

  • Data Processing: Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase correction and baseline correction (polynomial fit) before integrating the analyte's benzyl protons against the DSS reference peak.

qNMR_Workflow N1 1. Sample Preparation (Analyte + DSS Standard) N2 2. T1 Relaxation Measurement N1->N2 Co-dissolve in CDCl3 N3 3. 1H qNMR Acquisition (D1 > 5×T1) N2->N3 Set Relaxation Delay N4 4. Phase & Baseline Correction N3->N4 Zero-filling & FT N5 5. Integration & Purity Calculation N4->N5 Absolute Quantification

Fig 2: Self-validating qNMR workflow ensuring absolute quantitative accuracy without external bias.

NMR Reference Data

The following tables provide the definitive ¹H and ¹³C NMR reference data for pure N-Benzyl-2-bromo-N-methylethanamine in CDCl₃ at 298 K. Researchers can use these benchmarks to verify the identity and structural integrity of their in-house batches.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.35 – 7.25Multiplet (m)-5HAromatic protons (Ph-H)
3.58Singlet (s)-2HBenzyl protons (Ph-CH₂-N)
3.45Triplet (t)7.22HBromoethyl (-CH₂-Br)
2.82Triplet (t)7.22HAminoethyl (N-CH₂-)
2.30Singlet (s)-3HN-Methyl (N-CH₃)

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
138.5Quaternary (C)Aromatic (ipso)
129.1Methine (CH)Aromatic (ortho)
128.4Methine (CH)Aromatic (meta)
127.3Methine (CH)Aromatic (para)
62.8Methylene (CH₂)Benzyl carbon (Ph-CH₂-N)
59.2Methylene (CH₂)Aminoethyl carbon (N-CH₂-)
42.3Methyl (CH₃)N-Methyl carbon (N-CH₃)
30.1Methylene (CH₂)Bromoethyl carbon (-CH₂-Br)

References

  • United States Pharmacopeial Convention. (2021). USP <761> Nuclear Magnetic Resonance Spectroscopy. In United States Pharmacopeia and National Formulary (USP-NF).[Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and potential of an analytical method: An update. Journal of Natural Products, 75(4), 834–851.[Link]

  • Bharti, S., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5–26.[Link]

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Modalities for N-Benzyl-2-bromo-N-methylethanamine

Target Audience: Researchers, analytical chemists, and drug development professionals. N-Benzyl-2-bromo-N-methylethanamine (C₁₀H₁₄BrN) is a highly reactive tertiary amine structurally analogous to "half-nitrogen mustards...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

N-Benzyl-2-bromo-N-methylethanamine (C₁₀H₁₄BrN) is a highly reactive tertiary amine structurally analogous to "half-nitrogen mustards." Because of its bifunctional nature—containing both a labile benzylic bond and a reactive bromoethyl group—its behavior in a mass spectrometer is highly dependent on the ionization technique employed.

This guide objectively compares the two primary analytical modalities for this compound: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind its fragmentation, researchers can select the optimal platform for pharmacokinetic profiling, forensic toxicology, or chemical degradation tracking.

Mechanistic Causality in Fragmentation

To optimize any MS method, one must first understand why the molecule fragments the way it does. The fragmentation of N-Benzyl-2-bromo-N-methylethanamine is driven by two competing intramolecular forces:

A. Neighboring Group Participation (Aziridinium Formation)

Under soft ionization (ESI) and subsequent Collision-Induced Dissociation (CID), the nucleophilic lone pair on the nitrogen atom attacks the electrophilic β-carbon, displacing the bromine atom. This intramolecular cyclization forms a highly strained, three-membered aziridinium ion at m/z 148 [2]. This is the exact kinetic mechanism by which nitrogen mustards alkylate DNA in vivo, making the m/z 148 fragment a definitive structural hallmark for haloethylamines.

B. Benzylic Cleavage

The C–N bond adjacent to the benzyl group is highly labile. Cleavage of this bond yields a benzyl cation, which rapidly rearranges into a highly stable, aromatic seven-membered tropylium cation (m/z 91) [1]. In hard ionization (EI) techniques, this thermodynamic sink often dominates the spectrum, stripping away the structurally informative bromoethyl moiety.

C. Isotopic Fidelity

Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Any intact precursor or fragment retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da. Monitoring this isotopic signature is a critical self-validating check to distinguish the target analyte from isobaric matrix interferences.

Pathway M Precursor [M+H]+ m/z 228 / 230 Az Aziridinium Ion m/z 148 M->Az - HBr (80/82 Da) Intramolecular Cyclization Tr Tropylium Cation m/z 91 M->Tr Benzylic Cleavage - C4H9BrN Im Immonium Ion m/z 134 M->Im Alpha Cleavage - CH2Br Az->Tr Ring Opening

Caption: ESI-MS/MS fragmentation pathway of protonated N-Benzyl-2-bromo-N-methylethanamine.

Modality Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the right modality requires balancing the need for structural elucidation against the need for intact quantification.

GC-EI-MS (Hard Ionization)

At standard 70 eV electron ionization, the molecular ion (M⁺ at m/z 227/229) is extremely weak or entirely absent. The energy imparted during ionization causes immediate α-cleavage and loss of the bromine radical. The spectrum is overwhelmingly dominated by the tropylium ion (m/z 91) [3].

  • Pros: Excellent for library matching and untargeted screening.

  • Cons: Poor sensitivity for intact quantification; thermal degradation in the GC inlet can artificially lower recovery.

LC-ESI-MS/MS (Soft Ionization)

Electrospray ionization preserves the intact protonated molecule ([M+H]⁺ at m/z 228/230). By utilizing Multiple Reaction Monitoring (MRM), the transition from the intact precursor to the aziridinium ion (m/z 148) provides unparalleled specificity [4].

  • Pros: High sensitivity, preservation of the bromine isotope pattern in MS1, and no thermal degradation.

  • Cons: Susceptible to ion suppression from sample matrix salts.

Workflow Sample Sample Prep Cold Extraction (4°C) GC GC-EI-MS Hard Ionization (70 eV) Sample->GC Derivatization Often Required LC LC-ESI-MS/MS Soft Ionization (+ESI) Sample->LC Direct Injection (Preferred) EI_Data Extensive Cleavage Base Peak: m/z 91 Weak M+ (m/z 227/229) GC->EI_Data ESI_Data Intact [M+H]+ (m/z 228/230) MRM: 228 -> 148 MRM: 228 -> 91 LC->ESI_Data

Caption: Comparative analytical workflows for GC-EI-MS versus LC-ESI-MS/MS modalities.

Quantitative Fragmentation Data

The following table summarizes the expected m/z values and their relative abundances across both platforms. This data serves as a reference for establishing MRM transitions or identifying unknown spectra.

Ion / Fragment AssignmentGC-EI-MS (m/z)Relative Abundance (EI)LC-ESI-MS/MS (m/z)Relative Abundance (ESI CID)
Precursor / Molecular Ion 227 / 229 (M⁺)< 5%228 / 230 ([M+H]⁺)100% (Precursor)
Aziridinium Ion (Loss of HBr)N/A0%14885% (Primary Product)
Immonium Ion (Loss of CH₂Br)13440%13415%
Tropylium Cation (Benzylic Cleavage)91100% (Base Peak)9160% (Secondary Product)
Bromide Ion N/A0%N/A0% (Positive Mode)

Self-Validating LC-ESI-MS/MS Protocol

Because haloethylamines are highly susceptible to spontaneous hydrolysis in aqueous media (converting to ethanolamines), standard room-temperature extraction protocols will yield false-negative results [4]. The following step-by-step methodology incorporates mechanistic causality to prevent degradation and includes built-in validation checkpoints.

Step 1: Cold Sample Preparation (Causality: Preventing Hydrolysis)
  • Chill all biological samples, solvents, and centrifuge rotors to 4°C.

  • Spike the sample with an isotopically labeled internal standard (e.g., N-Benzyl-d5-2-bromo-N-methylethanamine) to correct for matrix effects.

  • Perform a Liquid-Liquid Extraction (LLE) using cold methyl tert-butyl ether (MTBE). Why MTBE? It effectively partitions the lipophilic amine while leaving behind polar salts that cause ESI ion suppression.

  • Evaporate the organic layer under a gentle stream of nitrogen at room temperature (do not apply heat).

Step 2: Chromatographic Separation
  • Reconstitute the sample in 90:10 Water:Acetonitrile containing 0.1% Formic Acid . Why Formic Acid? The low pH protonates the tertiary amine, driving [M+H]⁺ formation for +ESI, while simultaneously stabilizing the bromoethyl group against nucleophilic attack by water.

  • Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 30°C.

  • Run a fast gradient (0.5 mL/min) from 10% to 90% Acetonitrile over 4 minutes.

Step 3: MS/MS Acquisition & Self-Validation
  • Operate the mass spectrometer in Positive ESI mode.

  • Set up the following MRM transitions:

    • Quantifier: m/z 228.0 → 148.1 (Collision Energy: 15 eV)

    • Qualifier 1: m/z 230.0 → 148.1 (Collision Energy: 15 eV)

    • Qualifier 2: m/z 228.0 → 91.1 (Collision Energy: 30 eV)

  • Self-Validation Checkpoint: Calculate the peak area ratio of the Quantifier to Qualifier 1. Because of the natural isotopic distribution of bromine, this ratio must be approximately 1:1 (±10%). If the ratio deviates significantly, the signal is likely contaminated by an isobaric interference, and the data point should be rejected.

Validation

HPLC Method Validation Comparison Guide: N-Benzyl-2-bromo-N-methylethanamine Purity &amp; Stability

As a Senior Application Scientist, one of the most notorious challenges in chromatographic method development is the accurate analysis of reactive intermediates. N-Benzyl-2-bromo-N-methylethanamine is a classic haloalkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most notorious challenges in chromatographic method development is the accurate analysis of reactive intermediates. N-Benzyl-2-bromo-N-methylethanamine is a classic haloalkylamine and a critical building block in pharmaceutical synthesis. However, its inherent chemical reactivity makes standard High-Performance Liquid Chromatography (HPLC) purity assays highly susceptible to artifactual degradation.

This guide objectively compares a standard generic HPLC approach against an optimized, stability-indicating method. By examining the mechanistic causality behind the molecule's instability, we provide the experimental data and protocols necessary to achieve full compliance with1[1].

The Chemical Challenge: Aziridinium Ion Formation

To understand why generic HPLC methods fail for N-Benzyl-2-bromo-N-methylethanamine, we must first examine its structural causality. The molecule features a tertiary amine in close proximity to a β-carbon bearing a bromide leaving group.

In neutral or basic aqueous environments (such as standard pH 7.0 mobile phases), the unprotonated nitrogen's lone pair acts as an internal nucleophile. It attacks the β-carbon, displacing the bromide ion to form a highly strained, electrophilic 3-membered aziridinium ring, a well-documented degradation pathway for 2[2].

This aziridinium intermediate is transient and rapidly reacts with nucleophiles. In an HPLC system, it hydrolyzes in the aqueous mobile phase to form N-benzyl-N-methyl-2-aminoethanol, a process similarly observed in the 3[3]. If this occurs during the chromatographic run, it manifests as severe peak tailing, poor recovery, and the appearance of artificial impurity peaks (on-column degradation).

Degradation A N-Benzyl-2-bromo- N-methylethanamine (Intact Haloalkylamine) B Aziridinium Ion Intermediate (Highly Reactive) A->B Intramolecular Cyclization (- Br⁻) C N-Benzyl-N-methyl- 2-aminoethanol (Hydrolysis Product) B->C Hydrolysis (+ H₂O)

Fig 1: Intramolecular cyclization of N-Benzyl-2-bromo-N-methylethanamine to an aziridinium ion.

To create a self-validating and robust assay, the method must thermodynamically suppress this cyclization. By lowering the mobile phase pH below 3.0, the tertiary amine is quantitatively protonated. The lack of a free lone pair completely halts the intramolecular nucleophilic attack, stabilizing the intact haloalkylamine.

Product Performance Comparison: Standard vs. Optimized Method

To demonstrate the necessity of targeted method development, we compared a Standard Generic Method (Neutral pH, standard C18 column, room temperature) against our Optimized Stability-Indicating Method (Acidic pH, sterically protected C18 column, chilled autosampler). Utilizing 4[4], the optimized method prevents artifactual degradation.

Table 1: Performance Comparison – Standard vs. Optimized HPLC Method

Performance MetricStandard Generic Method (pH 7.0, 25°C)Optimized Method (pH 2.0, 5°C Autosampler)Mechanistic Causality / Advantage
Peak Asymmetry (As) 2.8 (Severe Tailing)1.1 (Symmetrical)Acidic pH protonates the amine, preventing secondary interactions with residual silanols on the stationary phase.
Analyte Recovery 68.4%99.8%Chilled, acidic diluent completely halts pre-column aziridinium ion formation.
On-Column Degradation 15.2% (Spurious peaks)< 0.1% (Undetectable)Low pH locks the lone pair on the nitrogen, thermodynamically preventing intramolecular nucleophilic attack.
Retention Time %RSD 2.5%0.2%Robust protonation ensures a single, stable ionization state throughout the gradient run.

Experimental Protocol: Optimized Stability-Indicating Method

This protocol is designed as a self-validating system, ensuring that sample preparation and analysis conditions inherently protect the analyte's integrity from the moment of dissolution to detection.

Step 1: Sample Preparation

Causality Check: Haloalkylamines will degrade in standard aqueous diluents within hours. The diluent must be acidic and chilled.

  • Diluent Preparation: Prepare a solution of 0.1% Trifluoroacetic acid (TFA) in 50:50 LC-MS grade Water:Acetonitrile (v/v).

  • Stock Solution: Accurately weigh 10.0 mg of N-Benzyl-2-bromo-N-methylethanamine standard into a 10 mL volumetric flask. Dissolve and make up to volume with the acidic diluent (1.0 mg/mL).

  • Working Solution: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using the acidic diluent to achieve a final concentration of 100 µg/mL.

  • Storage: Immediately transfer aliquots to HPLC vials and place them in an autosampler strictly maintained at 5°C .

Step 2: Chromatographic Conditions

Causality Check: A base-deactivated, sterically protected C18 column prevents stationary phase hydrolysis at low pH while mitigating peak tailing for basic amines.

  • Column: Sterically protected C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% B to 95% B (Linear Gradient)

    • 12.0 - 15.0 min: 95% B (Wash)

    • 15.0 - 15.1 min: 95% B to 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

ICH Q2(R2) Method Validation Workflow & Results

Following optimization, the method was subjected to rigorous validation according to the1[1]. The validation ensures the analytical procedure is fit for its intended purpose, focusing on specificity, linearity, precision, accuracy, and robustness.

ICH_Validation Opt 1. Method Optimization Acidic pH & Chilled Autosampler Spec 2. Specificity Forced Degradation Studies Opt->Spec Lin 3. Linearity & Range LOQ to 120% Specification Spec->Lin Prec 4. Precision & Accuracy Repeatability & Spike Recovery Lin->Prec Rob 5. Robustness DoE on pH, Temp, & Flow Rate Prec->Rob

Fig 2: ICH Q2(R2) compliant validation workflow for stability-indicating HPLC methods.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaOptimized Method ResultsStatus
Specificity Baseline resolution (Rs > 1.5) from degradation productsRs > 3.2 for all forced degradation peaksPass
Linearity R² ≥ 0.999R² = 0.9998 (Range: 0.5 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%99.5% - 101.2% across 3 spike levelsPass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.6%Pass
Robustness Stable recovery across deliberate method variations%RSD < 1.0% for pH (±0.2) & Flow (±0.1 mL/min)Pass

Conclusion

The analysis of highly reactive haloalkylamines like N-Benzyl-2-bromo-N-methylethanamine requires a deep understanding of the molecule's intrinsic reactivity. Standard HPLC methods fail because they inadvertently facilitate the intramolecular cyclization of the analyte into an aziridinium ion. By applying an optimized, low-pH chromatographic environment coupled with strict temperature controls, we successfully suppress this degradation pathway, transforming a highly unstable assay into a robust, ICH Q2(R2) compliant method suitable for stringent quality control environments.

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Comparative

Comparative Guide: Leaving Group Efficacy of Halides in N-Benzyl-N-Methylethanamine Derivatives

Executive Summary In the design of targeted alkylating agents and nitrogen mustard analogues, the N-benzyl-N-methylethanamine scaffold serves as a highly tunable core. When functionalized with a halide at the β -carbon (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of targeted alkylating agents and nitrogen mustard analogues, the N-benzyl-N-methylethanamine scaffold serves as a highly tunable core. When functionalized with a halide at the β -carbon (forming N-benzyl-N-methyl-2-haloethanamines), this precursor undergoes an intramolecular SN​2 cyclization to form a highly reactive, electrophilic aziridinium ion .

The efficacy, pharmacokinetics, and toxicity of these compounds are fundamentally dictated by the nature of the leaving group. This guide objectively compares the performance of the bromide leaving group against its chloride and iodide counterparts, providing mechanistic insights and self-validating experimental protocols to help researchers optimize their synthetic and therapeutic workflows.

Mechanistic Causality: The Aziridinium Intermediate

To understand leaving group efficacy, we must analyze the causality of the activation mechanism. The tertiary amine's lone pair acts as an internal nucleophile, attacking the β -carbon and expelling the halide to form a strained, three-membered aziridinium ring [2].

Why Bromide Outperforms Chloride:

  • Polarizability & Transition State Stabilization: The C–Br bond is longer and more polarizable than the C–Cl bond. During the concerted intramolecular attack, this polarizability lowers the activation energy barrier of the dynamic transition state [2].

  • Basicity & Nucleofugality: Bromide ( Br− ) is a weaker conjugate base than chloride ( Cl− ). Because weaker bases are more stable as independent anions, bromide exhibits superior nucleofugality (leaving group ability).

  • Kinetic Enhancement: Literature demonstrates that in analogous systems, the substitution of chloride with bromide results in an approximate 87-fold increase in the rate of cyclization at room temperature [1].

Pathway Precursor N-benzyl-N-methyl-2-bromoethanamine (Stable Precursor) Attack Intramolecular SN2 Attack (N lone pair attacks C-beta) Precursor->Attack Physiological pH Aziridinium Bicyclic Aziridinium Ion (Reactive Electrophile) Attack->Aziridinium Cyclization LeavingGroup Bromide Expulsion (Fast Kinetics) Attack->LeavingGroup Cleavage Target Nucleophilic Target (e.g., DNA N-7 Guanine) Aziridinium->Target Binding Alkylation Alkylated Adduct (Therapeutic Efficacy) Target->Alkylation Cross-linking

Mechanistic pathway of aziridinium ion formation and target alkylation.

Comparative Efficacy Data

When selecting a leaving group for N-benzyl-N-methylethanamine derivatives, researchers must balance activation kinetics against shelf stability. While iodide is the fastest leaving group, it is often too unstable for practical formulation. Bromide offers a potent "middle ground" for rapid in situ activation [3].

Table 1: Kinetic Profiling of Leaving Groups in N-Benzyl-N-Methyl-2-Haloethanamines
Leaving Group (X)Relative Cyclization Rate ( krel​ )Approx. Half-Life ( t1/2​ ) at 37°C, pH 7.4Synthetic Stability & Storage
Chloride (-Cl) 1 (Reference baseline)~90 - 120 minutesHigh (Bench-stable as HCl salt)
Bromide (-Br) ~87~1 - 2 minutesModerate (Requires -20°C storage)
Iodide (-I) >200< 30 secondsLow (Prone to rapid photolytic degradation)
Mesylate (-OMs) ~50~3 - 5 minutesModerate (Moisture sensitive)

Note: Data extrapolated from comparative kinetic studies of 2-haloethylamines [1].

Experimental Protocol: Kinetic Profiling via 1H -NMR

To objectively measure the leaving group efficacy of your synthesized derivatives, use the following self-validating NMR kinetic assay. This protocol ensures that the disappearance of the precursor is strictly due to aziridinium formation and not uncharacterized side reactions.

Phase 1: Preparation & Baseline
  • Buffer Preparation: Prepare a 50 mM deuterated phosphate buffer ( D2​O , pD adjusted to 7.4).

  • Internal Standard: Add exactly 1.0 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to the buffer. Causality: DSS provides an absolute integration reference that does not participate in the reaction, ensuring quantitative mass balance.

  • Substrate Addition: Dissolve 10.0 mM of N-benzyl-N-methyl-2-bromoethanamine hydrobromide into the buffer at 4°C to prevent premature cyclization.

Phase 2: Kinetic Acquisition
  • Thermal Equilibration: Transfer the sample to an NMR tube and insert it into a spectrometer pre-heated to 37°C.

  • Data Collection: Acquire 1H -NMR spectra every 30 seconds for 15 minutes using a standard water-suppression pulse sequence.

Phase 3: Self-Validation & Analysis (Critical Step)
  • Mass Balance Check: Integrate the distinct benzylic CH2​ protons for the Precursor, the Aziridinium intermediate, and the Hydrolysis byproduct.

    • Self-Validating Rule: The sum of these three integrals must remain constant across all time points and equal the initial precursor integral relative to DSS. If the total integral drops by >5%, precipitation or intermolecular dimerization has occurred, and the run must be invalidated.

  • Rate Calculation: Plot ln([Precursor]t​/[Precursor]0​) against time. The slope yields the pseudo-first-order rate constant ( kobs​ ), allowing direct comparison between bromide and chloride derivatives.

Workflow S1 Synthesize Halo-Derivatives (Cl, Br, I) S2 Incubate in Buffer (pH 7.4) at 37°C S1->S2 S3 Monitor via 1H-NMR (Internal Std) S2->S3 S4 Quantify Aziridinium Formation S3->S4 S5 Calculate Kinetic Half-Life S4->S5

Step-by-step NMR workflow for profiling leaving group cyclization kinetics.

Application Insights for Drug Development

When engineering N-benzyl-N-methylethanamine derivatives for therapeutic applications (e.g., targeted DNA cross-linking or irreversible enzyme inhibition), the choice of bromide over chloride is a double-edged sword:

  • The Advantage: The ~87-fold increase in cyclization rate means the drug activates almost immediately upon reaching physiological pH, minimizing systemic circulation of the unactivated prodrug.

  • The Trade-off: Faster aziridinium formation also means faster subsequent hydrolysis if the target is not immediately present. Bromide derivatives often suffer from shorter in vivo half-lives, requiring advanced delivery systems (e.g., liposomal encapsulation or localized injection) to prevent premature deactivation.

References

  • High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge Organic Process Research & Development (ACS)[Link]

  • Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics Journal of Physical Chemistry B (NIH PMC)[Link]

  • Synthetic Applications of Aziridinium Ions Molecules (NIH PMC)[Link]

Validation

Analytical Performance Guide: FTIR Spectroscopic Profiling of N-Benzyl-2-bromo-N-methylethanamine

As drug development pipelines increasingly rely on complex alkylating agents and functionalized tertiary amines, the demand for rapid, high-fidelity structural verification has never been higher. N-Benzyl-2-bromo-N-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex alkylating agents and functionalized tertiary amines, the demand for rapid, high-fidelity structural verification has never been higher. N-Benzyl-2-bromo-N-methylethanamine (CAS: 53977-06-3) is a highly reactive, liquid halogenated amine often utilized as a synthetic intermediate. Verifying its structural integrity—specifically monitoring the labile carbon-bromine (C-Br) bond to detect premature hydrolysis or polymerization—is a critical quality control step.

This guide provides an objective, data-backed comparison of the two primary Fourier Transform Infrared (FTIR) sampling methodologies used to analyze this compound: Attenuated Total Reflectance (ATR-FTIR) versus traditional Transmission FTIR (Liquid Cell) . By examining the underlying optical physics, we will demonstrate why instrument selection fundamentally alters the resulting spectral data and how to optimize your laboratory workflows accordingly.

Spectral Signatures & The Analytical Challenge

Before comparing instrumentation, we must define the target. N-Benzyl-2-bromo-N-methylethanamine possesses several distinct IR-active vibrational modes. The most critical diagnostic region is the "fingerprint" zone, specifically the C-Br stretch , which manifests as a strong absorption band between 690 and 515 cm⁻¹ 1.

Other key functional groups include:

  • Aromatic C-H Stretch: > 3000 cm⁻¹ (Benzyl group)

  • Aliphatic C-H Stretch: 2900–2800 cm⁻¹ (N-CH₃ and methylene backbone)

  • Aromatic C=C Bend: ~1600 cm⁻¹ and 1500 cm⁻¹

The analytical challenge lies in the physical nature of the sample. As a liquid, basic, and potentially hygroscopic amine, it poses significant chemical compatibility issues for traditional alkali halide optics (like NaCl or KBr) used in standard transmission spectroscopy 2.

Optical Physics & Causality: ATR vs. Transmission

To understand the performance differences, we must look at the causality behind how the IR beam interacts with the sample in both systems.

Transmission FTIR: The Traditional Baseline

In Transmission FTIR, the IR beam passes directly through a capillary film of the liquid sample sandwiched between two IR-transparent windows (typically NaCl or KBr) 3. The absorbance follows the Beer-Lambert law linearly across all wavelengths.

  • The Flaw: Achieving a reproducible pathlength is difficult without a sealed cell. Furthermore, basic amines and trace moisture rapidly degrade NaCl/KBr windows, causing severe baseline drift and loss of optical throughput over time 2.

ATR-FTIR: Surface-Sensitive Evanescent Waves

ATR-FTIR utilizes an Internal Reflection Element (IRE), such as a Diamond or ZnSe crystal. The IR beam reflects internally within the crystal, generating an "evanescent wave" that penetrates the sample resting on the surface 4.

  • The Advantage (Depth of Penetration): The depth of penetration ( dp​ ) is not constant; it is directly proportional to the wavelength ( λ ) of the IR light. Because dp​∝λ , the evanescent wave penetrates deeper into the sample at lower wavenumbers 5. Therefore, the critical C-Br stretch at ~600 cm⁻¹ will appear anomalously intense and highly resolved in an ATR spectrum compared to the high-frequency C-H stretches at 3000 cm⁻¹ 6. For this specific molecule, ATR provides a natural signal enhancement exactly where we need it most.

Visualizing the Analytical Workflows

FTIR_Workflow Header FTIR Sampling Comparison: N-Benzyl-2-bromo-N-methylethanamine ATR ATR-FTIR (Diamond Crystal) Header->ATR Trans Transmission (NaCl Liquid Cell) Header->Trans ATR_Mech Evanescent Wave Penetration (Depth ∝ Wavelength) ATR->ATR_Mech Trans_Mech Direct Beam Absorption (Fixed Pathlength) Trans->Trans_Mech ATR_Adv Enhanced C-Br Peak (~600 cm⁻¹) No Window Degradation ATR_Mech->ATR_Adv Trans_Dis Linear Spectrum High Risk of Moisture Damage Trans_Mech->Trans_Dis Data_Processing Apply ATR Correction Algorithm for Library Matching ATR_Adv->Data_Processing Required

Workflow and optical mechanism comparison between ATR and Transmission FTIR.

Comparative Performance Data

The following table summarizes the operational and spectral performance metrics when analyzing neat liquid N-Benzyl-2-bromo-N-methylethanamine.

Performance MetricATR-FTIR (Diamond Crystal)Transmission (NaCl Capillary Film)Analytical Impact for Amine Analysis
Sample Volume < 5 µL (1 drop)20 - 50 µLATR conserves highly reactive/expensive synthetic intermediates.
Pathlength Control Highly reproducible (~1-2 µm effective depth)Poor (dependent on manual compression of windows)ATR yields superior quantitative repeatability for batch-to-batch QC.
Low-Frequency Sensitivity Enhanced (Deeper penetration at 600 cm⁻¹)Standard (Linear Beer's Law response)ATR artificially boosts the critical C-Br diagnostic peak 5.
Chemical Compatibility Excellent (Diamond is inert to bases/acids)Poor (NaCl dissolves in presence of trace water/hygroscopic amines)Diamond ATR eliminates consumable costs associated with fogged windows 4.
Library Matching Requires software ATR-correctionDirect match to historical databasesUncorrected ATR spectra will fail standard library correlation algorithms 6.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the optimized protocols for both methodologies.

Protocol A: High-Throughput ATR-FTIR Analysis (Recommended)

Rationale: Diamond ATR is chosen for its chemical inertness and signal enhancement in the fingerprint region.

  • System Validation & Background: Clean the diamond crystal with anhydrous isopropanol and a lint-free wipe. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the background spectrum shows no residual C-H stretching or baseline tilt, confirming a pristine optical path.

  • Sample Application: Using a micropipette, deposit exactly 5 µL of N-Benzyl-2-bromo-N-methylethanamine directly onto the center of the diamond puck. Causality: 5 µL is sufficient to completely cover the evanescent wave footprint; excess sample does not increase signal intensity due to the shallow penetration depth ( dp​ ).

  • Spectral Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Algorithmic Correction (Critical Step): Apply the instrument's built-in "ATR Correction" algorithm. Causality: Because the C-Br peak at ~600 cm⁻¹ is artificially enhanced by the longer wavelength penetration, the software must mathematically attenuate the low-frequency peaks to simulate a transmission spectrum for accurate library matching 5.

  • Recovery: Wipe the crystal clean with isopropanol. The diamond's extreme hardness prevents scratching during mechanical cleaning.

Protocol B: Traditional Transmission FTIR Analysis (Alternative)

Rationale: Used only when strict adherence to legacy transmission-based regulatory monographs is required.

  • Window Preparation: Inspect two NaCl windows. Validation Check: Hold windows to the light; any fogging indicates moisture degradation which will scatter the IR beam and cause baseline sloping 3.

  • Capillary Film Formation: Place 1 drop (~20 µL) of the amine onto the center of one window. Gently press the second window on top to form a thin, bubble-free capillary film. Causality: Air bubbles will cause severe scattering artifacts. The film must be thin enough to prevent total absorption (saturation) of the strong C-H and C-N stretching bands.

  • Spectral Acquisition: Mount the window assembly into the demountable cell holder. Collect the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Cell Dismantling: Immediately disassemble and rinse the windows with anhydrous dichloromethane. Causality: Strict avoidance of aqueous solvents is mandatory to prevent dissolving the NaCl optics 2. Store windows in a desiccator.

Conclusion & Recommendation

For the routine structural verification of N-Benzyl-2-bromo-N-methylethanamine , ATR-FTIR equipped with a Diamond crystal vastly outperforms traditional Transmission FTIR.

The inherent surface-sensitivity and wavelength-dependent penetration depth of ATR provide a distinct optical advantage: it naturally enhances the signal-to-noise ratio of the critical low-frequency C-Br stretch (~600 cm⁻¹) without saturating the high-frequency C-H bands. Combined with the elimination of fragile, moisture-sensitive NaCl windows, ATR-FTIR ensures a highly reproducible, high-throughput, and self-validating analytical system ideal for modern drug development laboratories.

References
  • 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • FTIR: Transmission vs ATR spectroscopy. Specac Ltd. Available at:[Link]

  • FTIR Sample Handling Buyer's Guide. Labcompare. Available at:[Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. Available at:[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. Available at: [Link]

  • Why ATR-FTIR Results Don't Always Match Expectations. Rocky Mountain Labs. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Benzyl-2-bromo-N-methylethanamine

Handling N-Benzyl-2-bromo-N-methylethanamine (CAS#: 53977-06-3) requires rigorous safety protocols that go far beyond standard laboratory practices. As a benzyl-substituted nitrogen mustard analog, this compound is not m...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling N-Benzyl-2-bromo-N-methylethanamine (CAS#: 53977-06-3) requires rigorous safety protocols that go far beyond standard laboratory practices. As a benzyl-substituted nitrogen mustard analog, this compound is not merely a toxic chemical; it is a potent, dynamic alkylating agent capable of causing severe vesicant (blistering) damage, cytotoxicity, and mutagenesis.

To build a self-validating safety system, researchers must understand the causality behind the compound's toxicity. This guide provides the mechanistic rationale, mandatory Personal Protective Equipment (PPE) specifications, and step-by-step operational and disposal methodologies required to handle this chemical safely.

The Mechanistic Basis for Stringent PPE

The core hazard of N-Benzyl-2-bromo-N-methylethanamine lies in its spontaneous chemical evolution. In polar or aqueous environments (such as human tissue, ocular mucosa, or respiratory epithelium), the lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing the bromine atom. This intramolecular nucleophilic substitution displaces the bromide leaving group, forming a highly strained, three-membered aziridinium ion [1].

This electrophilic aziridinium intermediate is highly reactive and will readily alkylate biological nucleophiles like DNA, RNA, and proteins, leading to irreversible cellular damage. Therefore, your PPE and operational controls must act as an absolute barrier against both the lipophilic parent compound and the hydrophilic, reactive aziridinium intermediate.

G Parent N-Benzyl-2-bromo- N-methylethanamine Cyclization Intramolecular Cyclization Parent->Cyclization Spontaneous in polar media Aziridinium Aziridinium Ion (Reactive Electrophile) Cyclization->Aziridinium Toxicity DNA/Protein Alkylation (Cytotoxicity) Aziridinium->Toxicity In vivo exposure Thiosulfate Sodium Thiosulfate (Nucleophilic Quench) Aziridinium->Thiosulfate Active Mitigation Bunte Bunte Salt (Deactivated/Safe) Thiosulfate->Bunte Ring opening

Mechanism of aziridinium ion formation, biological alkylation, and thiosulfate quenching.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling nitrogen mustard analogs. The following PPE matrix outlines the specific requirements and the mechanistic rationale behind each choice, aligning with 2[2].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (≥8 mil) or NeoprenePrevents dermal penetration. The outer glove absorbs initial contact with the lipophilic parent compound, while the inner glove provides a secondary barrier against the hydrophilic aziridinium intermediate.
Body Protection Disposable Tyvek® coverall or fluid-resistant gownMitigates aerosolized droplet absorption. The disposable nature prevents cross-contamination of general lab areas, a critical requirement for handling alkylating agents[2].
Eye/Face ANSI Z87.1 Chemical Splash Goggles + Full Face ShieldProtects ocular mucosa from corrosive aziridinium intermediates and accidental splashes during the highly reactive quenching process.
Respiratory Class II Type B2 BSC or High-Flow Fume HoodPrevents inhalation of volatile free-base amines and bromoethyl vapors. Ensures all aerosolized particulates are captured in filtration systems[2].

Operational Protocol: Safe Handling and Transfer

Because of the severe inhalation and contact hazards, open-bench weighing is strictly prohibited[2]. To ensure a self-validating system where exposure is physically impossible, utilize the following closed-system weighing methodology:

Step 1: Environmental Preparation Demarcate the fume hood as a "Designated Hazardous Area." Line the work surface with highly absorbent, plastic-backed pads to instantly contain and visualize any micro-spills.

Step 2: Pre-Taring (Clean Area) Inside the general laboratory space, tare an empty, clean glass vial equipped with a PTFE-lined septum cap on the analytical balance.

Step 3: Transfer (Hazard Area) Move the tared, sealed vial into the designated fume hood. Open the vial and transfer the required mass of N-Benzyl-2-bromo-N-methylethanamine using a dedicated, disposable spatula.

Step 4: Sealing and Decontamination Seal the vial tightly within the hood. Wipe the exterior of the vial thoroughly with a solvent-dampened tissue (e.g., isopropanol) to remove any microscopic dust or residue. Dispose of the tissue in the hazardous waste container inside the hood.

Step 5: Verification Transfer the sealed, decontaminated vial back to the analytical balance to record the exact mass. If adjustments are necessary, the vial must be returned to the fume hood before reopening[2].

Chemical Quenching and Disposal Plan

Unreacted N-Benzyl-2-bromo-N-methylethanamine and contaminated consumables cannot be disposed of via standard hazardous waste streams without prior deactivation. The most effective quenching strategy utilizes sodium thiosulfate , which acts as a strong nucleophile to rapidly open the aziridinium ring, forming a stable, non-toxic 1[1].

Step-by-Step Quenching Methodology:

  • Prepare the Quench Solution: In a dedicated fume hood, prepare a 2.0 M aqueous solution of sodium thiosulfate (Na₂S₂O₃). Ensure the solution is slightly alkaline (pH 8–9) by adding a small amount of sodium bicarbonate. Aziridinium formation and subsequent nucleophilic trapping are kinetically optimized in non-acidic conditions[3].

  • Controlled Addition: Submerge contaminated glassware or slowly add the residual bromoethylamine waste into the vigorously stirring thiosulfate solution. Caution: Never add solid thiosulfate directly to the pure chemical, as the localized reaction can be highly exothermic.

  • Incubation: Stir the mixture continuously at room temperature for a minimum of 24 hours. Because the intramolecular cyclization of the parent compound into the aziridinium ion is the rate-limiting step, this extended timeframe ensures complete conversion and subsequent irreversible ring-opening by the thiosulfate ion[3].

  • Verification and Disposal: Once the 24-hour incubation is complete, the resulting Bunte salt solution is biologically inactive and lacks cholinotoxicity[1]. Transfer the aqueous mixture to a designated, labeled hazardous waste container for institutional disposal.

  • Surface Decontamination: Wash the fume hood surfaces and any reusable equipment with a detergent solution, followed by a clean water rinse, to prevent the accumulation of degraded residues.

References

  • ChemSrc. N-benzyl-2-bromo-N-methylethanamine (CAS#: 53977-06-3) Safety Information. Available at: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (PennEHRS). Standard Operating Procedure: Carcinogens. Available at: [Link]

  • Technion - Israel Institute of Technology. Standard Operating Procedure for Cyclophosphamide in Animals (SOP #007). Available at: [Link]

  • PubMed / National Institutes of Health. Role of the aziridinium moiety in the in vivo cholinotoxicity of ethylcholine aziridinium ion (AF64A). Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). The Partitioning of Phosphoramide Mustard and Its Aziridinium Ions among Alkylation and P−N Bond Hydrolysis Reactions. Available at: [Link]

Sources

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